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  • Product: 2-Amino-N-tert-butyl-DL-propanamide
  • CAS: 83730-58-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-Amino-N-tert-butyl-DL-propanamide

Executive Summary Target Molecule: 2-Amino-N-tert-butyl-DL-propanamide (CAS: 83730-58-9 for DL-form; HCl salt: 1214031-03-4) Synonyms: DL-Alanine tert-butylamide, N-tert-butylalaninamide. This guide details the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Amino-N-tert-butyl-DL-propanamide (CAS: 83730-58-9 for DL-form; HCl salt: 1214031-03-4) Synonyms: DL-Alanine tert-butylamide, N-tert-butylalaninamide.

This guide details the synthesis of 2-Amino-N-tert-butyl-DL-propanamide , a sterically hindered amino acid amide often used as a ligand intermediate or a structural motif in peptidomimetics. The primary synthetic challenge lies in the steric bulk of the tert-butylamine nucleophile, which can retard standard amide coupling rates.

To address this, this guide prioritizes the Mixed Anhydride Method (Isobutyl Chloroformate) as the "Gold Standard" protocol. This method generates a highly reactive intermediate that efficiently overcomes the steric barrier of the tert-butyl group, often outperforming standard carbodiimide (EDC/DCC) couplings in terms of yield and purification ease for this specific substrate.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the amide bond. To prevent self-polymerization of the alanine moiety during coupling, the


-amine must be protected. The tert-butyloxycarbonyl (Boc) group is selected for its orthogonality to the basic coupling conditions and facile removal under acidic conditions.

Retrosynthesis target Target: 2-Amino-N-tert-butyl-DL-propanamide protected Intermediate: Boc-DL-Ala-NH-tBu target->protected Deprotection (HCl/Dioxane) start1 Starting Material A: Boc-DL-Alanine protected->start1 Amide Coupling start2 Starting Material B: tert-Butylamine protected->start2 +

Figure 1: Retrosynthetic disconnection showing the protected intermediate strategy.

Primary Protocol: Mixed Anhydride Method

This pathway uses Isobutyl Chloroformate (IBCF) to generate a mixed anhydride intermediate. This species is highly electrophilic, driving the reaction with the bulky tert-butylamine to completion.

Phase 1: Activation and Coupling

Reagents:

  • Boc-DL-Alanine (1.0 equiv)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 equiv)

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • tert-Butylamine (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with Boc-DL-Alanine (10 mmol) and anhydrous THF (50 mL). Cool the solution to -15°C (ice/salt bath) under a nitrogen atmosphere.

  • Base Addition: Add NMM (11 mmol) dropwise. Stir for 5 minutes.

  • Activation: Add IBCF (11 mmol) dropwise via syringe, maintaining the temperature below -10°C. Critical: A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes to ensure complete formation of the mixed anhydride.

  • Amidation: Add tert-butylamine (12 mmol) dropwise. The reaction is exothermic; control the addition rate to keep the temperature below -5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Filter off the NMM·HCl salts.

    • Concentrate the filtrate under reduced pressure.[1][2][3]

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash sequentially with: 5% Citric Acid (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

    • Dry over MgSO₄ and concentrate to yield Boc-DL-Ala-NH-tBu .

Phase 2: Deprotection (Salt Formation)

Reagents:

  • 4M HCl in Dioxane

  • Diethyl Ether or Hexane (for precipitation)

Protocol:

  • Dissolve the crude Boc-intermediate in a minimal amount of dry Dioxane or DCM.

  • Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Stir at RT for 1–2 hours. Gas evolution (CO₂ and Isobutylene) will occur.

  • Isolation: The product often precipitates as the hydrochloride salt. If not, add cold Diethyl Ether to induce precipitation.

  • Filter the white solid, wash with ether, and dry under vacuum.

Reaction Pathway Visualization

ReactionFlow cluster_0 Step 1: Activation cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection BocAla Boc-DL-Ala-OH MixedAnh Mixed Anhydride Intermediate BocAla->MixedAnh NMM, -15°C IBCF Isobutyl Chloroformate (IBCF) IBCF->MixedAnh BocAmide Boc-DL-Ala-NH-tBu MixedAnh->BocAmide Nucleophilic Attack tBuNH2 tert-Butylamine tBuNH2->BocAmide Final 2-Amino-N-tert-butyl- DL-propanamide HCl BocAmide->Final 4M HCl/Dioxane -CO2, -Isobutylene

Figure 2: Step-by-step reaction workflow from activation to final salt isolation.

Analytical Validation (QC)

The following data points serve as self-validating checks for the final HCl salt.

Expected 1H NMR Data (D₂O or DMSO-d₆, 400 MHz)
MoietyChemical Shift (

)
MultiplicityIntegrationAssignment
t-Butyl 1.25 – 1.30 ppmSinglet (s)9H

group on amide N
Methyl 1.40 – 1.50 ppmDoublet (d)3H

of Alanine side chain
Alpha-H 3.80 – 4.00 ppmQuartet (q)1HChiral center proton
Amide NH 7.80 – 8.20 ppmBroad (br s)1HAmide proton (visible in DMSO)
Amine 8.00 – 8.50 ppmBroad (br s)3HAmmonium

(visible in DMSO)
Troubleshooting
  • Low Yield in Step 1: If the mixed anhydride is not formed quantitatively (indicated by lack of precipitate or TLC), ensure the reaction is strictly anhydrous. Water hydrolyzes IBCF.

  • Racemization: While starting with DL-Alanine makes this moot, if synthesizing the L-isomer, maintain temperature strictly below -15°C during base addition to prevent oxazolone-mediated racemization.

Alternative Methodologies

Method B: Carbodiimide Coupling (EDC/HOBt)
  • Utility: Best for small-scale lab synthesis where IBCF is unavailable.

  • Protocol: React Boc-DL-Ala-OH with EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DCM. Add tert-butylamine (1.2 eq) and stir overnight.

  • Drawback: The reaction is often slower due to the steric bulk of the amine hindering the attack on the O-acylisourea intermediate.

Method C: N-Carboxyanhydride (NCA)
  • Utility: Industrial scale / High Purity.

  • Mechanism: React DL-Alanine with Triphosgene to form Alanine-NCA. React NCA directly with tert-butylamine.

  • Advantage: The only byproduct is CO₂. No coupling reagents or protection/deprotection steps required.

  • Safety Warning: Requires handling phosgene equivalents.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Han, S. Y., & Kim, Y. A. (2004).[4] Recent development of peptide coupling reagents in organic synthesis.[5] Tetrahedron, 60(11), 2447-2467.

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.

  • PubChem Compound Summary. (2025). 2-Amino-N-tert-butylbenzamide (Structural Analog Reference). National Center for Biotechnology Information.

  • Organic Syntheses. (1988).[6] N-tert-Butoxycarbonyl-L-phenylalanine (Standard Boc Protection Protocol). Org.[2] Synth. Coll. Vol. 6, p.418.

Sources

Exploratory

"2-Amino-N-tert-butyl-DL-propanamide" chemical properties

Executive Summary 2-Amino-N-tert-butyl-DL-propanamide (also known as DL-Alanine tert-butylamide) is a specialized amino acid derivative characterized by the presence of a bulky tert-butyl group at the amide nitrogen.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N-tert-butyl-DL-propanamide (also known as DL-Alanine tert-butylamide) is a specialized amino acid derivative characterized by the presence of a bulky tert-butyl group at the amide nitrogen.[1] This structural modification imparts significant steric hindrance and lipophilicity compared to its primary amide or N-methyl analogues.

In drug development, this motif is primarily utilized to:

  • Enhance Metabolic Stability: The bulky tert-butyl group shields the C-terminal amide bond from proteolytic cleavage by carboxypeptidases.

  • Modulate Solubility: The hydrophobic alkyl group increases the logP, facilitating membrane permeability of peptidomimetics.

  • Probe Steric pockets: It serves as a tool compound to map the size constraints of hydrophobic binding pockets in enzymes such as kinases and proteases.

This guide provides a comprehensive technical overview, including validated synthesis protocols, physicochemical data, and application strategies.[2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-Amino-N-tert-butylpropanamide
Common Names DL-Alanine tert-butylamide; H-DL-Ala-NH-tBu
CAS Number (DL) 83730-58-9
CAS Number (L-isomer) 21691-50-9
CAS Number (HCl salt) 1214031-03-4
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
SMILES CC(N)C(=O)NC(C)(C)C
Physicochemical Properties

Note: Values derived from experimental data of the HCl salt and computational models for the free base.

ParameterValueContext
Physical State White to off-white crystalline solidFree base is often a low-melting solid or oil; HCl salt is a stable solid.
Melting Point ~273 K (Predicted/Low melting)HCl salt typically melts >150°C (dec).
pKa (Amine) 8.1 ± 0.2 (Predicted)Basic α-amine; protonated at physiological pH.
logP 0.6 – 0.9Moderately lipophilic due to the t-butyl group.
Solubility High in MeOH, DMSO, Water (as salt)Free base is soluble in organic solvents (DCM, EtOAc).

Synthesis & Manufacturing Strategy

Retrosynthetic Analysis

The most robust route to 2-Amino-N-tert-butyl-DL-propanamide involves the coupling of N-protected alanine (Boc-DL-Ala-OH) with tert-butylamine, followed by acidolytic deprotection. Direct reaction of alanine esters with tert-butylamine is often sluggish due to the steric bulk of the amine.

Synthesis_Pathway Start Boc-DL-Ala-OH (Starting Material) Intermediate Boc-DL-Ala-NH-tBu (Protected Intermediate) Start->Intermediate Activation Reagent tert-Butylamine (Nucleophile) Reagent->Intermediate Nucleophilic Attack Coupling Coupling Agent (EDC/HOBt or IBCF) Coupling->Intermediate Product H-DL-Ala-NH-tBu (Target Product) Intermediate->Product Acidolysis (-Boc) Deprotection TFA or HCl/Dioxane (Deprotection)

Figure 1: Retrosynthetic pathway utilizing standard solution-phase peptide chemistry to overcome steric hindrance.

Detailed Experimental Protocol

Objective: Synthesis of 2-Amino-N-tert-butyl-DL-propanamide Hydrochloride (Scale: 10 mmol).

Step 1: Amide Coupling (Boc-Ala-NH-tBu)
  • Setup: Charge a 100 mL round-bottom flask with Boc-DL-Ala-OH (1.89 g, 10 mmol) and dry Dichloromethane (DCM) (30 mL).

  • Activation: Cool to 0°C. Add EDC·HCl (1.1 eq, 2.11 g) and HOBt (1.1 eq, 1.49 g). Stir for 15 minutes to form the active ester.

  • Addition: Add Triethylamine (1.2 eq, 1.67 mL) followed by tert-Butylamine (1.1 eq, 1.16 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with DCM (50 mL). Wash sequentially with 1M citric acid (2x), sat. NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Checkpoint: Expect a white solid or colorless oil (Boc-intermediate). Yield is typically >85%.[3]

Step 2: Deprotection (H-Ala-NH-tBu·HCl)
  • Reaction: Dissolve the intermediate from Step 1 in 4M HCl in Dioxane (10 mL).

  • Monitoring: Stir at room temperature for 1–2 hours. Monitoring by TLC (disappearance of Boc-spot) or LC-MS is recommended.

  • Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to precipitate the product.

  • Purification: Filter the white solid and dry under high vacuum.

    • Final Product: 2-Amino-N-tert-butyl-DL-propanamide Hydrochloride.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following markers:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.20 (br s, 3H, NH₃⁺) – Ammonium protons.

    • δ 7.80 (s, 1H, NH) – Amide proton (often sharp due to steric protection).

    • δ 3.85 (q, 1H, α-CH) – Characteristic quartet of the alanine methine.

    • δ 1.35 (d, 3H, β-CH₃) – Alanine methyl doublet.

    • δ 1.25 (s, 9H, t-Bu) – Strong singlet integrating to 9 protons.

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 145.13.

    • Observed [M+H]⁺: 145.1 ± 0.1.

Applications in Drug Discovery[2][10]

Metabolic Stability & Peptidomimetics

The tert-butyl amide is a "steric shield." In peptide drugs, the C-terminus is a primary site of degradation by carboxypeptidases. Replacing a standard primary amide (-CONH₂) or methyl amide (-CONHMe) with a tert-butyl amide (-CONHtBu) drastically reduces the rate of hydrolysis.

Metabolic_Stability Enzyme Carboxypeptidase (Proteolytic Enzyme) Interaction_1 Active Site Access (High Hydrolysis) Enzyme->Interaction_1 Interaction_2 Steric Blockade (No Hydrolysis) Enzyme->Interaction_2 Substrate_Normal Standard Peptide (R-Ala-NH2) Substrate_Normal->Interaction_1 Substrate_tBu Modified Peptide (R-Ala-NH-tBu) Substrate_tBu->Interaction_2 t-Bu Bulk

Figure 2: Mechanism of metabolic stabilization. The bulky tert-butyl group prevents the enzyme from engaging the amide bond.

Specific Therapeutic Relevance[10]
  • Kinase Inhibitors: The motif is used to fill hydrophobic "back-pockets" in ATP-binding sites, improving potency and selectivity (e.g., analogs of p38 MAP kinase inhibitors).

  • Local Anesthetics: Structurally related to lidocaine/tocainide derivatives, where the steric bulk around the amide protects against plasma esterases/amidases.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Hygroscopic (HCl salt). Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

  • Pharmaffiliates. (2025). 2-Amino-N-tert-butyl-DL-propanamide Product Data. Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: 2-Amino-N-tert-butylpropanamide.[6] National Library of Medicine.[4][5] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: (S)-tert-Butyl 2-aminopropanoate and derivatives. Retrieved from

  • Roeske, R. (1963).[7] Preparation of t-Butyl Esters of Free Amino Acids. Journal of Organic Chemistry. (Foundational chemistry for t-butyl amino acid derivatives).

  • BLD Pharm. (2025). 2-Amino-N-(tert-butyl)propanamide hydrochloride Technical Data. Retrieved from

Sources

Foundational

"2-Amino-N-tert-butyl-DL-propanamide" molecular weight 144.21 g/mol

Title: Technical Whitepaper: 2-Amino-N-tert-butyl-DL-propanamide – Synthesis, Characterization, and Applications in Medicinal Chemistry Executive Summary 2-Amino-N-tert-butyl-DL-propanamide (CAS: 83730-58-9), with a mole...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: 2-Amino-N-tert-butyl-DL-propanamide – Synthesis, Characterization, and Applications in Medicinal Chemistry

Executive Summary

2-Amino-N-tert-butyl-DL-propanamide (CAS: 83730-58-9), with a molecular weight of 144.21 g/mol , is a specialized amino acid derivative serving as a critical building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Structurally, it is the N-tert-butyl amide of racemic alanine. Its significance lies in the steric bulk of the tert-butyl group, which imparts unique physicochemical properties—specifically increased lipophilicity and resistance to enzymatic hydrolysis—making it a valuable tool in modifying the pharmacokinetic profiles of peptide-based drugs.

This guide provides a comprehensive technical analysis of the compound, detailing robust synthesis protocols, impurity profiling for regulatory compliance (API standards), and its application in stabilizing amide bonds against proteolytic degradation.

Chemical Profile & Physicochemical Properties

The molecule consists of a propyl backbone bearing an amine group at the


-position (C2) and a bulky tert-butyl amide moiety.
PropertyValueNotes
IUPAC Name 2-Amino-N-tert-butylpropanamideRacemic mixture (DL)
CAS Number 83730-58-9
Molecular Formula

Molecular Weight 144.21 g/mol
Physical State Solid / Crystalline PowderHygroscopic tendency
Solubility Soluble in Water, MeOH, EtOH, DMSOAmine and amide H-bonding
pKa (Amine) ~8.0 - 9.0 (Estimated)Typical for

-amino amides
LogP ~0.5 - 0.8Increased vs. Alanine due to t-Bu

Structural Insight: The tert-butyl group acts as a "steric shield." In medicinal chemistry, replacing a primary or secondary amide with a tert-butyl amide often reduces metabolic clearance because proteases cannot easily access the carbonyl carbon due to the bulk of the trimethyl moiety.

Synthesis & Manufacturing Protocols

To ensure high purity and yield, two primary routes are recommended: the Acyl Chloride Method (preferred for scale-up) and the Coupling Reagent Method (preferred for lab-scale/chiral retention).

Route A: The Acyl Chloride Pathway (Industrial Scale)

This method utilizes 2-bromopropionyl chloride as the electrophile. It is cost-effective but requires careful handling of exothermic steps.

Protocol:

  • Acylation: React 2-bromopropionyl chloride with tert-butylamine in dichloromethane (DCM) at 0°C in the presence of a base (Et3N) to scavenge HCl.

    • Intermediate: 2-Bromo-N-tert-butylpropanamide.

  • Amination: Treat the intermediate with aqueous ammonia (25%) or liquid ammonia in methanol under pressure (3-5 bar) at 40-60°C.

    • Mechanism: Nucleophilic substitution (

      
      ) of the bromide by ammonia.
      
  • Purification: Extract free amine into organic solvent (after pH adjustment to >10) or crystallize as the hydrochloride salt.

Route B: Carbodiimide Coupling (Lab Scale)

Ideal when starting from protected amino acids (e.g., Boc-DL-Ala-OH) to avoid handling acyl chlorides.

Protocol:

  • Activation: Dissolve Boc-DL-Ala-OH and HOBt in DMF. Add EDC.HCl at 0°C.

  • Coupling: Add tert-butylamine. Stir at RT for 12h.

  • Deprotection: Treat the resulting Boc-Ala-NH-tBu with TFA/DCM (1:1) or 4M HCl in Dioxane to yield the target compound.

Visualization: Synthesis Workflow

SynthesisPathways Start1 2-Bromopropionyl Chloride Inter1 Intermediate: 2-Bromo-N-tert-butyl- propanamide Start1->Inter1 Acylation Reagent1 + tert-Butylamine (Et3N, DCM, 0°C) Reagent1->Inter1 Product TARGET: 2-Amino-N-tert-butyl- DL-propanamide Inter1->Product Amination (SN2) Reagent2 + NH3 (aq/MeOH) (Substitution) Reagent2->Product Start2 Boc-DL-Ala-OH Inter2 Intermediate: Boc-Ala-NH-tBu Start2->Inter2 Coupling Reagent3 + tert-Butylamine (EDC/HOBt) Reagent3->Inter2 Inter2->Product Acidolysis Reagent4 + TFA or HCl (Deprotection) Reagent4->Product

Caption: Dual synthetic pathways for 2-Amino-N-tert-butyl-DL-propanamide highlighting the Acyl Chloride (Industrial) and Coupling (Lab) routes.

Applications in Drug Development & Research

A. Peptidomimetic Design (Metabolic Stability)

The primary utility of 2-Amino-N-tert-butyl-DL-propanamide is as a C-terminal capping unit. In standard peptides, the C-terminal amide is a primary target for carboxypeptidases.

  • Mechanism: The bulky tert-butyl group creates a steric clash within the enzyme's active site, preventing the catalytic triad from effectively attacking the amide bond.

  • Result: Peptides incorporating this unit show significantly extended half-lives (

    
    ) in plasma.
    
B. API Impurity Reference Standard

In the synthesis of complex APIs involving alanine or tert-butylamine, this compound often appears as a process-related impurity.

  • Scenario: If tert-butylamine is used as a scavenger or base in the presence of activated alanine derivatives, trace amounts of 2-Amino-N-tert-butylpropanamide may form.

  • Regulatory Requirement: ICH Q3A/B guidelines require the identification and qualification of impurities >0.1%. This compound serves as the authentic standard for HPLC retention time confirmation and response factor calculation.

C. Ligand Synthesis

The chiral forms (L- or D-) derived from this racemic mixture are used to synthesize


-symmetric chiral ligands (e.g., bis-oxazolines) for asymmetric catalysis. The tert-butyl group directs stereoselectivity by blocking one face of the coordination complex.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following spectral data are characteristic:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       1.25 (s, 9H, 
      
      
      
      -Butyl).
    • 
       1.15 (d, 3H, 
      
      
      
      -Ala).
    • 
       3.30 (q, 1H, 
      
      
      
      -CH).
    • 
       7.50 (br s, 1H, Amide NH).
      
  • Mass Spectrometry (ESI+):

    • 
       observed at 
      
      
      
      145.2.
  • IR Spectroscopy:

    • Amide I band: ~1650 cm

      
       (C=O stretch).
      
    • Amide II band: ~1540 cm

      
       (N-H bend).
      

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic—keep tightly sealed.

References

  • Pharmaffiliates. (n.d.). 2-Amino-N-tert-butyl-DL-propanamide - API Impurity Standard.[2] Retrieved October 26, 2023, from [Link]

Sources

Exploratory

An Investigational Guide to the Mechanism of Action of 2-Amino-N-tert-butyl-DL-propanamide

Abstract 2-Amino-N-tert-butyl-DL-propanamide is a synthetic amino acid derivative whose biological activity and mechanism of action are not currently characterized in public-domain scientific literature. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-N-tert-butyl-DL-propanamide is a synthetic amino acid derivative whose biological activity and mechanism of action are not currently characterized in public-domain scientific literature. This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of its molecular mechanism. As a Senior Application Scientist, this document is structured not as a review of existing data, but as a forward-looking experimental roadmap. It synthesizes established principles of drug discovery and chemical biology to propose a logical, multi-phase workflow for identifying the molecular target(s) of this compound and characterizing its physiological effects. We will detail hypothetical targets based on structural analogy, outline robust screening and validation protocols, and provide frameworks for data interpretation. This document is intended for researchers, scientists, and drug development professionals tasked with characterizing novel chemical entities.

Part 1: Structural Analysis and Mechanistic Hypotheses

The structure of 2-Amino-N-tert-butyl-DL-propanamide—an alanine derivative with a bulky N-tert-butyl group—provides the initial basis for forming testable hypotheses. The "DL" designation indicates a racemic mixture, a critical consideration for future structure-activity relationship (SAR) studies.

  • Physicochemical Profile (Predicted): The presence of the tert-butyl group increases the lipophilicity compared to a simple alaninamide, potentially enhancing membrane permeability. The primary amine and amide groups provide hydrogen bonding capabilities.

  • Stereochemistry: The compound is a racemic mixture of (R)- and (S)-enantiomers. Biological systems are chiral, and it is highly probable that any observed activity will be stereospecific. Chiral separation and individual testing of enantiomers will be a crucial step following initial hit identification.

Based on these features, we can propose several broad, plausible mechanistic classes.

Hypothesis 1: Enzyme Inhibition The compound's core is an amino acid, a fundamental substrate for numerous enzyme classes. It may act as a competitive or non-competitive inhibitor.

  • Potential Targets:

    • Peptidases/Proteases: The amide bond could mimic a peptide linkage, allowing the molecule to bind to the active site of enzymes like trypsin or various cathepsins.

    • Aminotransferases: As an alanine analog, it could potentially interfere with enzymes involved in amino acid metabolism.

Hypothesis 2: Receptor Modulation Small molecule amino acid derivatives can act as ligands for various cell surface or intracellular receptors.

  • Potential Targets:

    • G-Protein Coupled Receptors (GPCRs): It could act as an agonist or antagonist at orphan GPCRs or those known to bind amino acids or their metabolites.

    • Ion Channels: It may modulate the activity of ligand-gated ion channels, a common mechanism for neurologically active compounds.

Hypothesis 3: Transporter Interaction The molecule could be a substrate for or an inhibitor of amino acid transporters, affecting cellular nutrient uptake or neurotransmitter recycling.

  • Potential Targets:

    • Solute Carrier (SLC) Transporters: Specifically, transporters for neutral amino acids could be a primary target class.

Part 2: A Phased Experimental Workflow for Mechanism of Action (MoA) Elucidation

A scientifically rigorous investigation into a novel compound's MoA follows a logical progression from broad, high-throughput screening to specific, hypothesis-driven validation.

Phase I: Unbiased Target Identification and Phenotypic Screening

The initial goal is to cast a wide net to identify a biological system or molecular target that is reproducibly affected by the compound.

Protocol 1: Broad Target Class Screening (e.g., Eurofins BioPrint® Panel or similar service) This is a cost-effective first step to rapidly screen the compound against a large panel of known biological targets.

  • Causality: Instead of guessing the target, this approach empirically tests for binding or functional activity against hundreds of validated targets (GPCRs, kinases, ion channels, transporters) in standardized assays. A positive "hit" in this screen provides an immediate, high-confidence starting point for investigation.

  • Methodology:

    • Prepare a high-concentration stock solution of 2-Amino-N-tert-butyl-DL-propanamide in a suitable solvent (e.g., DMSO).

    • Submit the compound to a commercial screening service. These services typically perform radioligand binding assays for a wide array of receptors and functional assays for enzymes.[1]

    • The service will provide a report detailing any significant interactions, typically expressed as a percentage of inhibition or activation at a fixed concentration (e.g., 10 µM).

  • Self-Validation: The assays are internally validated by the provider with positive and negative controls. Any hits should be confirmed by re-testing in a full dose-response curve.

Protocol 2: Phenotypic Screening in Disease-Relevant Cell Lines This approach searches for a functional effect without a preconceived target.

  • Causality: By observing a specific cellular outcome (e.g., cancer cell death, reduction in an inflammatory marker), we can then work backward to find the target responsible for that phenotype. This is particularly powerful for discovering novel biology.

  • Methodology:

    • Select a panel of cell lines representing different tissues or disease states (e.g., NCI-60 panel for oncology).

    • Treat cells with a serial dilution of the compound for a set period (e.g., 72 hours).

    • Assess cell viability using a robust method like CellTiter-Glo® (measures ATP) or MTT.

    • Calculate the half-maximal inhibitory concentration (IC50) for any cell lines showing sensitivity.

  • Self-Validation: The observation of a potent and selective effect in one cell line versus others provides a strong rationale for proceeding. The phenotypic effect serves as the primary endpoint for subsequent target deconvolution experiments.

Diagram 1: Phase I Experimental Workflow

G cluster_0 Phase I: Target Discovery Compound 2-Amino-N-tert-butyl-DL-propanamide BroadScreen Protocol 1: Broad Target Class Screening Compound->BroadScreen PhenoScreen Protocol 2: Phenotypic Screening Compound->PhenoScreen Hit_Target Identified Molecular Target 'Hit' BroadScreen->Hit_Target Direct Hit Hit_Pheno Validated Cellular Phenotype 'Hit' PhenoScreen->Hit_Pheno Functional Hit

Caption: Workflow for initial discovery of compound activity.

Phase II: Target Validation and Engagement

Once a preliminary "hit" is identified—either a direct molecular target or a robust cellular phenotype—the next phase is to rigorously validate this interaction. The central question is: does the compound directly bind to the hypothesized target in a relevant biological context?

Protocol 3: Cellular Thermal Shift Assay (CETSA®) CETSA is the gold standard for confirming that a compound engages its target within intact cells.[2] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[2][3]

  • Causality: This assay bridges the gap between a biochemical interaction (e.g., in a cell-free system) and the complex environment of a living cell. It confirms target engagement under physiologically relevant conditions, filtering out artifacts from purely biochemical screens.[2]

  • Methodology:

    • Treatment: Incubate intact cells with either the vehicle (DMSO) or varying concentrations of the compound for 1 hour at 37°C to allow for cell penetration and target binding.[4]

    • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[4]

    • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[4]

    • Detection: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or mass spectrometry.[4][5]

  • Self-Validation: A dose-dependent increase in the amount of soluble target protein at higher temperatures in compound-treated cells versus vehicle-treated cells is direct evidence of target engagement. The resulting "melting curve" shift is a quantitative measure of stabilization.

Diagram 2: CETSA Experimental Workflow

G cluster_1 CETSA Protocol Treat 1. Treat Cells (Vehicle vs. Compound) Heat 2. Heat Challenge (Temperature Gradient) Treat->Heat Lyse 3. Lyse & Centrifuge (Separate Soluble/Aggregated) Heat->Lyse Detect 4. Detect Soluble Target (e.g., Western Blot) Lyse->Detect Result Result: Thermal Shift Confirms Engagement Detect->Result

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 4: In Vitro Biochemical Assays If the target is an enzyme or a receptor, specific in vitro assays are required to quantify the interaction kinetics.

  • A) Enzyme Inhibition Assay:

    • Causality: This directly measures the functional consequence of the compound binding to an enzyme, allowing for the determination of potency (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive).

    • Methodology (Generic Example): [6][7]

      • Prepare serial dilutions of the compound in assay buffer.

      • In a 96-well plate, add a fixed amount of purified enzyme to each well, followed by the compound dilutions.[6]

      • Pre-incubate the enzyme and inhibitor for a set time (e.g., 15-30 minutes).[6]

      • Initiate the reaction by adding the enzyme's specific substrate.

      • Monitor the reaction rate (product formation) over time using a plate reader (measuring absorbance, fluorescence, or luminescence).[6]

      • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Self-Validation: The assay must include positive controls (known inhibitors) and negative controls (no inhibitor) to ensure validity. The data should produce a classic sigmoidal dose-response curve.

  • B) Radioligand Binding Assay:

    • Causality: This is the gold-standard method to quantify the affinity (Kd or Ki) of a compound for a receptor target.[1][8] It relies on the principle of competitive displacement of a known radioactive ligand ('radioligand') from the receptor.

    • Methodology: [9]

      • Prepare cell membranes or tissues expressing the receptor of interest.

      • In a 96-well plate, incubate the membranes with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.

      • After incubation to reach equilibrium, rapidly separate the bound from unbound radioligand by vacuum filtration through a filter mat.[9]

      • Measure the radioactivity trapped on the filter using a scintillation counter.

      • The data is used to calculate the IC50, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

    • Self-Validation: The assay includes wells to determine total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand). Specific binding is the difference between the two.

Phase III: Downstream Pathway Analysis and Cellular Consequences

Confirming target engagement is not sufficient. A robust MoA study must connect target binding to the observed cellular phenotype.

Protocol 5: Target-Modulated Signaling Pathway Analysis

  • Causality: This step verifies that binding to the target produces the expected downstream biological effect. For example, if the target is a kinase, its inhibition should lead to decreased phosphorylation of its known substrates.

  • Methodology:

    • Treat cells with the compound at concentrations near its cellular IC50.

    • Lyse the cells at various time points post-treatment.

    • Use Western Blotting to probe for changes in the phosphorylation state of key downstream signaling proteins.

    • Alternatively, use transcriptomic (RNA-seq) or proteomic analysis to get a global, unbiased view of the downstream changes induced by the compound.

  • Self-Validation: The observed changes in downstream pathways should be consistent with the known biology of the target. For example, inhibiting a protein in a pro-survival pathway should lead to an increase in apoptotic markers.

Diagram 3: Hypothetical Signaling Pathway Interruption

G cluster_2 Downstream Pathway Validation Signal Upstream Signal Target Validated Target (e.g., Kinase A) Signal->Target Downstream2 Substrate B-p (Phosphorylated) Target->Downstream2 Phosphorylates Compound Our Compound Compound->Target Inhibits Downstream1 Substrate B Phenotype Cellular Phenotype (e.g., Proliferation) Downstream2->Phenotype Promotes

Caption: Validating MoA by observing interruption of a signaling cascade.

Part 3: Data Synthesis and Interpretation

The culmination of this workflow is the synthesis of all data into a coherent mechanistic narrative. The quantitative data should be summarized for clarity.

Table 1: Summary of Potential Quantitative Endpoints

Assay TypeParameterDefinitionSample Value
Phenotypic Screen IC50Concentration for 50% inhibition of cell growth1.5 µM
Enzyme Assay IC50Concentration for 50% inhibition of enzyme activity250 nM
Binding Assay KiInhibition constant; measure of binding affinity180 nM
CETSA ΔTmChange in melting temperature upon ligand binding+4.5 °C at 10 µM

A successful investigation will demonstrate a clear line of causality: the compound binds to a specific molecular target with high affinity (Ki), engages and stabilizes that target in living cells (CETSA), inhibits its activity at a similar concentration (biochemical IC50), and produces a downstream cellular effect (phenotypic IC50) that is consistent with target inhibition. This multi-faceted, self-validating approach provides the highest degree of confidence in the elucidated mechanism of action.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][9]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. Retrieved from [Link][10]

  • Zhang, L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. Retrieved from [Link][11]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link][12]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][1]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link][3]

  • Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link][5]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link][13]

  • Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. FEBS Open Bio. Retrieved from [Link][7]

  • Bylund, D.B. & Toews, M.L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link][8]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link][14]

  • NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)?. Retrieved from [Link][15]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link][16]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link][2]

Sources

Foundational

Technical Guide: Biological Potential of 2-Amino-N-tert-butyl-DL-propanamide

The following is an in-depth technical guide on the biological potential and chemical biology of 2-Amino-N-tert-butyl-DL-propanamide . Compound Class: -Amino Amide Scaffold CAS (HCl Salt): 1214031-03-8 Synonyms: H-DL-Ala...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological potential and chemical biology of 2-Amino-N-tert-butyl-DL-propanamide .

Compound Class:


-Amino Amide Scaffold
CAS (HCl Salt):  1214031-03-8
Synonyms:  H-DL-Ala-NH-tBu, Alanine tert-butylamide

Executive Summary

2-Amino-N-tert-butyl-DL-propanamide is a specialized


-amino amide derivative characterized by the coupling of alanine with a sterically bulky tert-butylamine group. While not a marketed pharmaceutical itself, this molecule represents a critical pharmacophore scaffold  in medicinal chemistry. Its structural architecture combines the chiral center of an amino acid with a metabolically stable amide terminus, making it a high-value probe for:
  • Ion Channel Modulation: Serving as a structural analog to Class Ib antiarrhythmics (e.g., Tocainide), probing the steric limits of voltage-gated sodium channel (VGSC) binding sites.

  • Peptidomimetics: Acting as a C-terminal cap that mimics the peptide bond geometry while resisting hydrolysis by amidases and proteases due to steric hindrance.

  • Enzyme Inhibition: Functioning as a competitive substrate or inhibitor for aminopeptidases (e.g., Leucine Aminopeptidase) that typically cleave N-terminal amino acids.

This guide details the compound's physicochemical profile, hypothesized biological mechanisms based on Structure-Activity Relationships (SAR), and validated protocols for its synthesis and evaluation.

Chemical Biology & Physicochemical Profile

The biological activity of this compound is dictated by two dominant structural features: the nucleophilic primary amine (essential for hydrogen bonding) and the lipophilic tert-butyl group (essential for metabolic stability and hydrophobic pocket binding).

Table 1: Physicochemical Properties
PropertyValue / DescriptionBiological Implication
Molecular Formula

Low molecular weight (<200 Da) ensures high CNS penetrability.
Molecular Weight 144.22 g/mol Fragment-based drug discovery (FBDD) compliant.
Lipophilicity (LogP) ~0.5 - 0.9 (Predicted)Balanced solubility; sufficiently lipophilic to cross the Blood-Brain Barrier (BBB).
pKa (Amine) ~8.0 - 9.0Predominantly protonated at physiological pH (7.4), mimicking the ammonium headgroup of neurotransmitters.
Stereochemistry DL (Racemic)Contains both (S)-Alanine (bio-active) and (R)-Alanine (often inert or inhibitory) isomers.
Metabolic Stability HighThe bulky t-butyl group sterically shields the amide bond from rapid enzymatic hydrolysis.

Potential Biological Mechanisms (SAR Analysis)

Voltage-Gated Sodium Channel (VGSC) Blockade

The structure of 2-Amino-N-tert-butyl-DL-propanamide is homologous to the "head group" of Tocainide and Mexiletine , which are oral antiarrhythmics and neuropathic pain agents.

  • Mechanism: These drugs bind to the inner pore of the

    
     channels. The primary amine (protonated) interacts with the selectivity filter, while the lipophilic tail anchors the molecule.
    
  • Hypothesis: The tert-butyl group acts as a bioisostere for the 2,6-xylyl group found in Tocainide. While it lacks

    
    -stacking capability, its spherical hydrophobic volume (~4.5 Å diameter) effectively fills the hydrophobic pocket, potentially blocking ion influx.
    
Resistance to Aminopeptidase Cleavage

Aminopeptidases (e.g., Aminopeptidase N/CD13) cleave N-terminal amino acids from peptides. They generally prefer hydrophobic residues (Alanine, Leucine).

  • Biological Action: Unlike simple amides (e.g., Alanine-amide), which are rapidly degraded, the N-tert-butyl group introduces significant steric hindrance.

  • Utility: This molecule serves as a "metabolically stable" probe. If a biological effect is observed, it is likely due to the intact molecule interacting with a receptor, rather than the release of free Alanine.

Diagram: Pharmacophore & Mechanism

The following diagram illustrates the structural homology between this probe and established sodium channel blockers, alongside its enzymatic resistance pathway.

BiologicalActivity cluster_SAR Structure-Activity Relationship Compound 2-Amino-N-tert-butyl- DL-propanamide Tocainide Tocainide (Known Na+ Blocker) Compound->Tocainide Structural Homology Enzyme Aminopeptidase N (CD13) Compound->Enzyme Steric Resistance (t-Butyl Shield) Channel Voltage-Gated Na+ Channel (Nav) Compound->Channel Potential Blockade (Pore Binding) Enzyme->Compound Attempted Hydrolysis

Caption: Figure 1. Pharmacophore mapping showing structural homology to Na+ channel blockers and resistance to enzymatic degradation.

Experimental Protocols

Chemical Synthesis (Self-Validating Protocol)

To study this compound, it must often be synthesized de novo to ensure high purity of the free base or HCl salt.

Reaction Overview: Boc-DL-Ala-OH + tert-Butylamine


 Boc-DL-Ala-NH-tBu 

H-DL-Ala-NH-tBu

HCl

Step-by-Step Methodology:

  • Activation: Dissolve Boc-DL-Alanine (10 mmol) in dry Dichloromethane (DCM). Add 1.1 eq of EDC

    
    HCl  and 1.1 eq of HOBt  (Hydroxybenzotriazole) to activate the carboxylic acid. Stir at 0°C for 30 mins.
    
  • Coupling: Add tert-butylamine (1.2 eq) and DIPEA (2.0 eq). Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The acidic spot of Boc-Ala-OH should disappear.

  • Workup: Wash the organic layer with 1M HCl (remove unreacted amine), Sat.

    
     (remove unreacted acid), and Brine. Dry over 
    
    
    
    and evaporate to yield the intermediate Boc-DL-Ala-NH-tBu .
  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (or TFA/DCM 1:1). Stir for 2 hours at RT.

  • Isolation: Evaporate solvent. Triturate the residue with diethyl ether to precipitate the target compound as a white hydrochloride salt (H-DL-Ala-NH-tBu

    
     HCl ).
    
In Vitro Metabolic Stability Assay

This protocol verifies the "steric shield" hypothesis regarding aminopeptidase resistance.

Materials:

  • Test Compound: 2-Amino-N-tert-butyl-DL-propanamide (10

    
    M).
    
  • Control: L-Alanine-p-nitroanilide (Standard labile substrate).

  • Enzyme: Leucine Aminopeptidase (LAP) (microsomal or purified).

  • Buffer: PBS, pH 7.4.

Workflow:

  • Incubate test compound with LAP (1 unit/mL) at 37°C.

  • Take aliquots at

    
     minutes.
    
  • Quench with Acetonitrile (containing Internal Standard).

  • Analyze by LC-MS/MS.

  • Expected Result: The tert-butyl analog should show >80% parent compound remaining after 120 mins, whereas the control should be >90% degraded.

Synthesis Workflow Diagram

Synthesis Start Boc-DL-Alanine (Starting Material) Activation Activation (EDC/HOBt, 0°C) Start->Activation Coupling Amide Coupling (+ tert-Butylamine) Activation->Coupling Intermediate Boc-Ala-NH-tBu (Protected Intermediate) Coupling->Intermediate Deprotection Acid Deprotection (4M HCl/Dioxane) Intermediate->Deprotection Final 2-Amino-N-tert-butyl-DL-propanamide HCl (Target Salt) Deprotection->Final

Caption: Figure 2. Step-by-step synthetic pathway for the production of the hydrochloride salt.

References

  • Compound Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54063236, 2-Amino-N-tert-butylpropanamide. Retrieved from [Link]

  • Synthesis of N-tert-butyl amides: McPherson, C. G., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles. ResearchGate. Retrieved from [Link]

  • Aminopeptidase Specificity: Taylor & Francis Knowledge Centers. (n.d.). Aminopeptidase – Knowledge and References. Retrieved from [Link]

  • Amide Stability: Indiana University ScholarWorks. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides. Retrieved from [Link]

  • Tocainide Pharmacology (Homology Reference): DrugBank Online. (n.d.). Tocainide: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

Exploratory

"2-Amino-N-tert-butyl-DL-propanamide" structural analogs

This guide provides an in-depth technical analysis of 2-Amino-N-tert-butyl-DL-propanamide and its structural analogs. It focuses on the chemical scaffold's role in medicinal chemistry, specifically within the context of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-N-tert-butyl-DL-propanamide and its structural analogs. It focuses on the chemical scaffold's role in medicinal chemistry, specifically within the context of


-amino amides  designed for CNS indications such as epilepsy and neuropathic pain.

Structural Analogs of 2-Amino-N-tert-butyl-DL-propanamide: A Guide to -Amino Amide Scaffolds

Executive Summary & Core Identity

2-Amino-N-tert-butyl-DL-propanamide (CAS: 83730-58-9) represents a specific chemotype within the class of


-amino amides . Structurally, it is the tert-butyl amide of the amino acid alanine .

In drug discovery, this molecule serves as a critical pharmacophore scaffold bridging two major classes of sodium channel blockers:

  • Functionalized Amino Acids (FAAs): Exemplified by Lacosamide (Vimpat®).

  • 
    -Amino Amides:  Exemplified by Tocainide  and Mexiletine  (structural cousins).[1]
    

While the tert-butyl analog itself is often utilized as a metabolic probe or synthetic intermediate, its structural analogs are potent therapeutics. The bulky tert-butyl group acts as a steric shield, modulating metabolic stability and lipophilicity compared to the more common N-benzyl or N-aryl analogs.

Chemical Identity
PropertyData
IUPAC Name 2-amino-N-(2-methylpropan-2-yl)propanamide
Common Name Alanine tert-butyl amide
Molecular Formula

Molecular Weight 144.22 g/mol
Core Scaffold

-Amino Acid Amide
Key Feature Sterically hindered amide (N-t-Bu)

Structural Analysis & SAR (Structure-Activity Relationships)[4][7][8][9]

To understand the utility of 2-Amino-N-tert-butyl-DL-propanamide, one must analyze it through the lens of Structure-Activity Relationships (SAR) .[2] The molecule consists of three distinct vectors for modification, each influencing pharmacological potency and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

The Three Vectors of Modification
  • Vector A: The Amide Substituent (C-Terminus)

    • Current State:Tert-butyl group .[3][4][5][2]

    • Effect: Provides significant steric bulk, preventing enzymatic hydrolysis (amidase resistance). It increases lipophilicity (

      
      ) without adding aromaticity.
      
    • Analogs: Replacing tert-butyl with Benzyl yields the Lacosamide scaffold (high potency). Replacing with 2,6-Dimethylphenyl yields the Tocainide scaffold (Class Ib antiarrhythmic).

  • Vector B: The Alpha-Carbon Side Chain

    • Current State:Methyl group (Alanine derivative).

    • Effect: Defines the chirality and bulk at the binding site.

    • Analogs: Replacing Methyl with Methoxymethyl (Serine ether) often enhances CNS activity (as seen in Lacosamide). Replacing with Hydrogen (Glycine) typically reduces potency.

  • Vector C: The N-Terminus (Amine)

    • Current State:Free Primary Amine (

      
      ).
      
    • Effect: Basic center, protonated at physiological pH.

    • Analogs:Acetylation (converting

      
       to 
      
      
      
      ) neutralizes the charge, drastically changing the mechanism from "fast" sodium channel block (local anesthetic-like) to "slow" inactivation (Lacosamide-like).
SAR Visualization

The following diagram illustrates the logical evolution from the core scaffold to bioactive drugs.

SAR_Analysis cluster_0 Vector A: Amide Substituent cluster_1 Vector C: N-Terminus Core 2-Amino-N-tert-butyl- propanamide (Core Scaffold) N_Benzyl N-Benzyl (Lacosamide-like) ↑ Potency Core->N_Benzyl Aromatic Substitution N_Aryl N-Xylyl (Tocainide-like) ↑ Oral Bioavailability Core->N_Aryl Rigidification Acetyl N-Acetyl (Functionalized Amino Acid) Slow Inactivation Mode Core->Acetyl Acetylation Lacosamide Lacosamide (Anticonvulsant) N_Benzyl->Lacosamide Tocainide Tocainide (Antiarrhythmic) N_Aryl->Tocainide Acetyl->Lacosamide

Figure 1: Structural evolution of the 2-amino-propanamide scaffold into known therapeutics.

Key Structural Analogs & Classification

The following table categorizes the most relevant analogs based on the modification of the 2-Amino-N-tert-butyl-DL-propanamide core.

Analog ClassRepresentative StructureModificationPharmacological Profile
Aryl Amides Tocainide N-tert-butyl

N-(2,6-dimethylphenyl)
Class Ib Antiarrhythmic. Blocks open Na+ channels. Oral analog of Lidocaine.[1]
Benzylated Acetamides Lacosamide N-tert-butyl

N-benzyl;

NHAc; Me

CH

OMe
Anticonvulsant. Enhances slow inactivation of voltage-gated sodium channels (VGSCs).
Aliphatic Amides Milacemide Alanine

Glycine; N-tert-butyl

N-pentyl
Prodrug of glycine. Investigated for epilepsy and cognitive disorders.
Amino-Alcohols Ralfinamide Amide

Ether linkage variants
Na+ channel blocker for neuropathic pain.
Chiral Variants (R)-Isomer DL

(R)-configuration
The (R)-enantiomer of functionalized amino acids is typically the eutomer (active isomer) for anticonvulsant activity [1].
Mechanism of Action Note

While the free amine versions (like Tocainide and the title compound) tend to act as pore blockers of the sodium channel, the N-acetylated versions (like Lacosamide) tend to modulate the slow inactivation state . The tert-butyl group in the title compound provides a unique probe to test the size limit of the hydrophobic binding pocket in the channel pore.

Synthesis Protocols

Developing analogs of 2-Amino-N-tert-butyl-DL-propanamide requires robust amide coupling strategies that prevent racemization of the


-carbon.
Protocol A: Mixed Anhydride Coupling (Standard Scale)

This method is preferred for generating the tert-butyl amide due to the steric bulk of the tert-butylamine.

Reagents:

  • N-Boc-DL-Alanine (or chiral specific starting material)

  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • tert-Butylamine

  • TFA (Trifluoroacetic acid) for deprotection

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-Alanine (1.0 eq) in anhydrous THF at -15°C. Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 15 minutes to form the mixed anhydride.

  • Coupling: Add tert-butylamine (1.2 eq) dropwise. The steric bulk requires a slight excess. Allow to warm to room temperature (RT) and stir for 3 hours.

  • Workup: Evaporate THF. Redissolve in EtOAc. Wash with 5% citric acid, sat.

    
    , and brine. Dry over 
    
    
    
    .[1]
  • Deprotection: Dissolve the intermediate (N-Boc-2-amino-N-tert-butylpropanamide) in

    
    . Add TFA (20% v/v). Stir for 1 hour.
    
  • Isolation: Evaporate volatiles. Basify with sat.

    
     and extract with 
    
    
    
    (or ether if highly polar). Convert to HCl salt for stability using 2M HCl in ether.
Synthesis Diagram

Synthesis_Workflow Start Start: N-Boc-Alanine Step1 Activation: Isobutyl chloroformate (IBCF) NMM, THF, -15°C Start->Step1 Step2 Coupling: Add tert-Butylamine Stir 3h @ RT Step1->Step2 Intermediate Intermediate: N-Boc-Alanine-t-Bu-amide Step2->Intermediate Step3 Deprotection: TFA / DCM (1:4) 1 Hour Intermediate->Step3 Final Product: 2-Amino-N-tert-butyl- propanamide (TFA Salt) Step3->Final

Figure 2: Mixed anhydride synthesis pathway for sterically hindered amino acid amides.

Pharmacological Profiling & Applications[2]

When evaluating structural analogs of this series, the following assays are standard in drug development pipelines.

Metabolic Stability (Microsomal Stability)

The tert-butyl group is specifically employed to block amidase activity.

  • Assay: Incubate compound (1

    
    M) with Human/Rat Liver Microsomes + NADPH.
    
  • Expectation: The tert-butyl analog should show superior

    
     (half-life) compared to the 
    
    
    
    -ethyl or
    
    
    -propyl analogs due to steric shielding of the amide bond.
Sodium Channel Blockade (Patch Clamp)
  • Target: Nav1.7 (Pain), Nav1.5 (Cardiac), Nav1.2 (Epilepsy).

  • Protocol: Whole-cell patch clamp on HEK293 cells expressing hNav1.x.

  • Metric: Measure tonic block (resting state) vs. use-dependent block (inactivated state).

    • Note: 2-Amino-N-tert-butylpropanamide analogs often exhibit use-dependent block , meaning they bind more effectively when neurons are firing rapidly (e.g., during a seizure).

References

  • Choi, D., et al. (2010). "Merging the Structural Motifs of Functionalized Amino Acids and

    
    -Aminoamides: Compounds with Significant Anticonvulsant Activities." Journal of Medicinal Chemistry, 53(9), 3756–3771. Link
    
  • Beyer, B., et al. (2009). "Switching the Mechanism of Action of Epilepsy Drug Candidates by a Simple Structural Modification." ACS Chemical Neuroscience, 1(1), 20-23. Link

  • Rogawski, M. A., et al. (2015). "Diverse mechanisms of antiepileptic drugs." Neuron, 85(6), 1168-1181. Link

  • PubChem Compound Summary. "2-Amino-N-tert-butylpropanamide." National Center for Biotechnology Information. Link

Sources

Foundational

Comprehensive Spectroscopic Characterization: 2-Amino-N-tert-butyl-DL-propanamide

The following technical guide details the spectroscopic characterization of 2-Amino-N-tert-butyl-DL-propanamide (also known as H-Ala-NH-tBu). Executive Summary & Compound Identity 2-Amino-N-tert-butyl-DL-propanamide is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Amino-N-tert-butyl-DL-propanamide (also known as H-Ala-NH-tBu).

Executive Summary & Compound Identity

2-Amino-N-tert-butyl-DL-propanamide is a foundational amino acid derivative, functioning as the tert-butyl amide of racemic alanine. It serves as a critical building block in the synthesis of peptidomimetics, sterically hindered chiral ligands, and pharmacological agents where resistance to enzymatic hydrolysis is required.

  • IUPAC Name: 2-Amino-N-tert-butylpropanamide

  • Common Names: H-DL-Ala-NH-tBu; Alanine tert-butylamide

  • CAS Number: 83730-58-9 (racemic)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 144.22 g/mol

Structural Logic

The molecule consists of a propanamide core substituted at the


-position with a primary amine and at the nitrogen with a bulky tert-butyl group. This steric bulk significantly influences its spectroscopic signature, particularly in NMR (hindered rotation) and MS (fragmentation stability).

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as the most common spectral impurities arise from incomplete deprotection or coupling reagents.

Synthesis Workflow

The standard route involves coupling N-protected alanine (e.g., Boc-Ala-OH) with tert-butylamine, followed by deprotection.

SynthesisPath Ala DL-Alanine (Starting Material) BocAla Boc-DL-Alanine Ala->BocAla Boc2O / NaOH Coupling Coupling (EDC/HOBt + t-BuNH2) BocAla->Coupling Intermediate Boc-Ala-NH-tBu (Precursor) Coupling->Intermediate Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection Final 2-Amino-N-tert-butyl- propanamide Deprotection->Final Neutralization

Figure 1: Synthetic pathway highlighting the Boc-protected intermediate, a common source of NMR impurities (singlet at


 1.45 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Condition: Spectra are best resolved in DMSO-


  to prevent rapid exchange of the amide proton and to solubilize the polar amine. 

is acceptable but may broaden the amide NH signal.
H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by the distinct tert-butyl singlet and the alanine "quartet-doublet" coupling system.

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Note
Amide NH 7.45 - 7.60Broad Singlet1H-Downfield due to H-bonding; broadens with moisture.

-CH
3.25 - 3.35Quartet1H6.8 - 7.0Characteristic methine proton; shifts downfield to ~4.0 if Boc-protected.
Amine

1.60 - 2.00Broad2H-Highly variable; overlaps with water in DMSO or shifts in

.

(Ala)
1.10 - 1.15Doublet3H6.8 - 7.0Coupled to

-CH.

-Butyl

1.25 - 1.28Singlet9H-Intense singlet; diagnostic for the amide terminus.

Critical Analysis:

  • Differentiation from Precursor: The Boc-protected intermediate (Boc-Ala-NH-tBu) possesses two large singlets: the amide

    
    -Bu (~1.28 ppm) and the carbamate Boc (~1.38 ppm). The disappearance of the 1.38 ppm singlet confirms successful deprotection.
    
  • Stereochemistry: In the DL (racemic) mixture, the signals appear identical to the pure enantiomer in an achiral solvent. If a chiral shift reagent (e.g.,

    
    ) is added, the 
    
    
    
    -CH quartet and
    
    
    -Bu singlet will split, allowing enantiomeric excess (ee) determination.
C NMR Data (100 MHz, DMSO- )
Carbon TypeShift (

, ppm)
Signal Description
Carbonyl (C=O) 174.5 - 176.0Amide carbonyl. Deshielded.
Quaternary C 50.0 - 50.5The central carbon of the tert-butyl group.

-CH
50.8 - 51.5Methine carbon attached to the amine.

-Butyl

28.5 - 28.9Intense signal (3 equivalent carbons).
Ala

21.0 - 21.5Methyl side chain.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance) on solid sample.

The IR spectrum is dominated by the amide functionalities and the primary amine.

  • 3350 - 3250 cm

    
    : N-H Stretching.  A doublet or broad band representing both the primary amine (
    
    
    
    ) asymmetric/symmetric stretches and the secondary amide (
    
    
    ) stretch.
  • 2960 - 2870 cm

    
    : C-H Stretching.  Strong aliphatic peaks due to the methyl-rich tert-butyl group.
    
  • 1640 - 1660 cm

    
    : Amide I Band.  Primarily C=O stretching. This is lower than ester carbonyls due to resonance donation from the nitrogen.
    
  • 1530 - 1550 cm

    
    : Amide II Band.  N-H bending coupled with C-N stretching. Diagnostic of secondary amides.
    

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

Fragmentation Pathway

The fragmentation is driven by the stability of the tert-butyl cation and the cleavage of the amide bond.

MSFrag M_Ion Molecular Ion [M+H]+ m/z 145.2 Frag_Amine Acylium Ion [H2N-CH(CH3)-CO]+ m/z 72.0 M_Ion->Frag_Amine Amide Bond Break Frag_tBu tert-Butyl Cation [C(CH3)3]+ m/z 57.1 M_Ion->Frag_tBu Inductive Cleavage Frag_Loss_NH3 [M+H - NH3]+ m/z 128.1 M_Ion->Frag_Loss_NH3 Deamination

Figure 2: Primary fragmentation pathways in ESI-MS. The m/z 57 peak is often the base peak in EI, while ESI preserves the molecular ion.

  • Parent Ion:

    
     145.2 
    
    
    
    .
  • Base Peak (ESI): Often the parent ion 145.2.

  • Base Peak (EI):

    
     57 (
    
    
    
    -butyl cation) or
    
    
    44 (amine fragment
    
    
    ).
  • Diagnostic Loss: Loss of 57 Da (isobutene) is common in rearrangement, but direct cleavage leads to the

    
    -butyl cation.
    

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure sharp peaks and accurate integration for purity assessment:

  • Solvent Choice: Use DMSO-

    
      (99.9% D) for the free amine to prevent salt formation artifacts common in 
    
    
    
    (which often contains trace HCl).
  • Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

  • Shimming: Allow the sample to equilibrate in the probe for 5 minutes. Shim on the large tert-butyl signal for optimal resolution.

  • Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm .

Protocol B: Purity Check via TLC
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase:

    
     (90:9:1).
    
  • Visualization:

    • UV: Weak/Inactive (lack of conjugation).

    • Ninhydrin Stain: Stains Red/Purple (indicates free primary amine).

    • Impurities: If a spot does not stain with Ninhydrin but is visible in Iodine, it may be the unreacted tert-butylamine or protected intermediate.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of N-tert-butylpropanamide (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: N-tert-butylpropanamide (CID 239177).[1] National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Stability Profiling and Lifecycle Management of 2-Amino-N-tert-butyl-DL-propanamide

Chemical Identity & Physiochemical Baseline To implement an effective storage protocol, one must first understand the molecular vulnerabilities of the substrate. 2-Amino-N-tert-butyl-DL-propanamide (also known as N-tert-...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physiochemical Baseline

To implement an effective storage protocol, one must first understand the molecular vulnerabilities of the substrate. 2-Amino-N-tert-butyl-DL-propanamide (also known as N-tert-butyl-DL-alaninamide) is a bifunctional building block containing a primary


-amine and a sterically hindered secondary amide.
Core Specifications
PropertySpecification
Chemical Structure

CAS Number 83730-58-9 (DL-form) / 1214031-03-4 (HCl Salt)
Molecular Weight 144.22 g/mol (Free Base)
Physical State White to pale yellow solid (low melting point) or viscous oil
pKa (Approx) ~8.0 (Amine), ~15 (Amide)
Hygroscopicity Moderate (Free Base); High (HCl Salt)

Critical Insight: The presence of a free primary amine (


) adjacent to a chiral center (in the DL-mixture) creates a "stability paradox." While the tert-butyl group protects the amide nitrogen from nucleophilic attack, the primary amine remains highly exposed to environmental electrophiles, specifically atmospheric 

and moisture.

Degradation Mechanisms: The "Why" Behind the Protocol

Understanding the degradation pathways is essential for troubleshooting purity issues. The two primary threats to this compound are Carbamylation (rapid) and Hydrolysis (slow).

The Carbon Dioxide Trap (Carbamylation)

Primary amines are nucleophilic "sponges" for carbon dioxide. Upon exposure to air, 2-Amino-N-tert-butyl-DL-propanamide reacts with


 to form a carbamic acid, which instantly stabilizes as an alkylammonium carbamate salt. This is often mistaken for "moisture uptake" but is actually a chemical transformation that alters stoichiometry.
Hydrolytic Cleavage

While the tert-butyl group provides steric shielding, prolonged exposure to moisture—especially in non-neutral pH environments—can lead to the cleavage of the amide bond, releasing tert-butylamine and alanine.

Visualization: Degradation Pathways

The following diagram outlines the chemical fate of the compound under poor storage conditions.

DegradationPathways Compound 2-Amino-N-tert-butyl- DL-propanamide (Active API) Carbamate Carbamate Salt (Solid Precipitate/Crust) Compound->Carbamate Rapid Reaction (Open Air) Hydrolysis Hydrolysis Products (Alanine + t-Butylamine) Compound->Hydrolysis Slow (pH < 4 or pH > 9) Oxidation Oxidative Deamination (Yellowing/Impurities) Compound->Oxidation Long-term (Light + O2) CO2 Atmospheric CO2 CO2->Carbamate H2O Moisture (H2O) H2O->Hydrolysis

Caption: Figure 1. Primary degradation vectors. Carbamylation (top path) is the most immediate risk during handling, while hydrolysis and oxidation represent long-term storage failures.

Storage Protocols: The "How"

This protocol distinguishes between the Free Base (more reactive) and the HCl Salt (more stable but hygroscopic).

Tier 1: Long-Term Storage (> 1 Month)

Objective: Arrest all chemical kinetics and prevent physical state changes.

  • Temperature:

    
     (Freezer).
    
  • Atmosphere: Argon or Nitrogen blanket is mandatory for the free base.

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

  • Desiccant: Silica gel or activated molecular sieves in the secondary container.

Tier 2: Working Bench Storage (< 1 Month)

Objective: Balance accessibility with integrity.

  • Temperature:

    
     (Refrigerator).
    
  • Handling: Allow the vial to equilibrate to room temperature before opening .

    • Why? Opening a cold vial in humid lab air causes immediate condensation on the solid/oil, accelerating hydrolysis and

      
       capture.
      
  • Headspace: Flush with inert gas (Nitrogen/Argon) after every use.

Comparative Stability Table
ParameterFree Base FormHCl Salt Form
Primary Risk

Absorption (Carbamylation)
Hygroscopicity (Water uptake)
Ideal Temp


or

Shelf Life 6-12 Months (under Argon)> 24 Months (Desiccated)
Air Stability Poor (Degrades in hours/days)Good (Stable for weeks)

Quality Control & Re-validation (Self-Validating Systems)

Do not assume purity based on the label. Use these checkpoints to validate the compound before critical experiments.

The "Fizz" Test (Crude Check)

Dissolve a small amount of the stored solid in dilute acid (e.g., 1M HCl).

  • Observation: If bubbles evolve, the amine has absorbed

    
     and become a carbamate/carbonate salt.
    
  • Result: FAIL . Purification required.

H-NMR Validation (Definitive)

Run a proton NMR in


 or 

.
  • Check Region 8.0 - 6.0 ppm: Look for extra broad singlets indicating carbamate protons.

  • Check Region 1.1 - 1.4 ppm: The tert-butyl signal should be a sharp singlet (~9H). Splitting or shifting suggests hydrolysis (free tert-butylamine).

  • Integration: Compare the

    
    -proton (methine, ~1H) to the tert-butyl group (9H). A ratio deviation >5% indicates degradation.
    
Decision Logic for Researchers

QC_Workflow Start Retrieve Sample from Storage Visual Visual Inspection: Color Change or 'Wet' Appearance? Start->Visual NMR 1H-NMR Check Visual->NMR No (Pass) Purify Recrystallize (if Salt) or Distill (if Oil) Visual->Purify Yes (Fail) NMR->Purify Impurity > 5% Use Proceed to Synthesis NMR->Use Purity > 95%

Caption: Figure 2. Quality Assurance Decision Tree. Visual inspection is the first line of defense; NMR is the gatekeeper for experimental use.

Handling & Safety Profile

Warning: This compound is a primary amine derivative and should be treated as Corrosive .

  • Skin/Eye Contact: Causes severe skin burns and eye damage. The high basicity of the amine can saponify fats in the skin.

  • Inhalation: Destructive to mucous membranes. Always handle in a fume hood.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides will be produced).

References

  • PubChem. (n.d.). 2-Amino-N-(tert-butyl)propanamide hydrochloride.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • American Chemical Society. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. Retrieved October 26, 2023, from [Link]

Sources

Foundational

"2-Amino-N-tert-butyl-DL-propanamide" discovery and history

The following technical guide provides an in-depth analysis of 2-Amino-N-tert-butyl-DL-propanamide , a critical intermediate in the synthesis of peptidomimetics and pharmaceutical agents. Discovery, Synthesis, and Pharma...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Amino-N-tert-butyl-DL-propanamide , a critical intermediate in the synthesis of peptidomimetics and pharmaceutical agents.

Discovery, Synthesis, and Pharmaceutical Applications

Part 1: Executive Summary & Chemical Identity

2-Amino-N-tert-butyl-DL-propanamide (CAS: 83730-58-9), also known as DL-Alanine tert-butylamide , is a fundamental building block in medicinal chemistry. It serves as a sterically demanding, metabolically stable pharmacophore used to modulate the physicochemical properties of peptide-based drugs.

Unlike simple amides, the bulky tert-butyl group provides significant resistance to enzymatic hydrolysis by proteases and peptidases. This property spearheaded its adoption in the design of HIV protease inhibitors , HCV antivirals , and local anesthetics during the rational drug design era of the 1980s and 1990s.

Chemical Profile
PropertySpecification
IUPAC Name 2-Amino-N-(2-methylpropan-2-yl)propanamide
Common Name DL-Alanine tert-butylamide
CAS Number 83730-58-9
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Stereochemistry Racemic (DL-mixture)
Physical State White to off-white crystalline solid
Key Functional Groups Primary Amine (N-terminal), Secondary Amide (C-terminal), tert-Butyl Group
Part 2: Discovery and Historical Context

The "discovery" of 2-Amino-N-tert-butyl-DL-propanamide is not defined by a single isolation event but rather by its emergence as a strategic solution to the "Peptide Stability Problem" in the mid-20th century.

1. The Proteolytic Barrier (1970s)

Early peptide drugs suffered from rapid degradation in vivo due to serum proteases and carboxypeptidases. Researchers identified that the C-terminal amide bond was a primary site of cleavage.

  • Hypothesis: Introducing steric bulk at the nitrogen atom of the amide bond would sterically hinder the active site of hydrolytic enzymes, extending the half-life of the peptide.

2. The Rise of Peptidomimetics (1980s-1990s)

The 1980s marked the golden age of peptidomimetics, driven by the HIV/AIDS epidemic. The search for HIV Protease Inhibitors required transition-state mimetics that could bind tightly to the enzyme without being cleaved.

  • Role of the Compound: 2-Amino-N-tert-butyl-DL-propanamide (and its enantiopure L-form) became a standard "capping" unit. The tert-butyl group mimics the hydrophobic side chains preferred by the S2' subsites of retroviral proteases while preventing cleavage.

  • Key Milestone: The development of early renin and HIV protease inhibitors (e.g., related structures in Saquinavir and Indinavir pipelines) utilized bulky amide caps to improve oral bioavailability.

3. Modern Applications (2000s-Present)

Today, the compound is used as:

  • A Chiral Resolution Substrate: The DL-racemate is a model substrate for testing novel enzymatic kinetic resolution methods (e.g., using lipases or amidases).

  • A Structural Probe: In p53-MDM2 inhibitor research, the tert-butyl amide motif is used to lock conformations of alpha-helical peptides, stabilizing the secondary structure required for protein-protein interaction inhibition.

Part 3: Synthesis Protocols

The synthesis of 2-Amino-N-tert-butyl-DL-propanamide can be approached via two primary routes: the Alpha-Halo Acid Route (Industrial/Racemic) and the Coupling Route (Laboratory/Enantioselective).

Method A: The Alpha-Halo Acid Route (Industrial Standard for DL)

This method is cost-effective for producing the racemic DL-form.

Reaction Scheme:

  • Acylation: 2-Bromopropionyl chloride reacts with tert-butylamine.

  • Amination: Nucleophilic substitution of the bromide with ammonia.

Step-by-Step Protocol:

  • Preparation of 2-Bromo-N-tert-butylpropanamide:

    • Reagents: 2-Bromopropionyl chloride (1.0 eq), tert-Butylamine (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

    • Procedure: Cool the DCM solution of tert-butylamine/TEA to 0°C. Add 2-bromopropionyl chloride dropwise to control exotherm. Stir at room temperature for 4 hours.

    • Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry over MgSO₄ and concentrate.

  • Amination to 2-Amino-N-tert-butyl-DL-propanamide:

    • Reagents: 2-Bromo-N-tert-butylpropanamide (from Step 1), Aqueous Ammonia (25%, excess) or Liquid Ammonia.

    • Procedure: Dissolve the intermediate in ethanol. Add excess ammonia. Heat in a sealed pressure vessel at 60°C for 12 hours.

    • Purification: Concentrate to remove ethanol/ammonia. Dissolve residue in water, adjust pH to 12, and extract with DCM. The product crystallizes upon concentration or addition of hexane.

Method B: The Active Ester Coupling Route (Lab Scale)

Preferred when specific enantiomers (L or D) are required, starting from protected amino acids.

Protocol:

  • Activation: React Boc-DL-Alanine (1.0 eq) with Isobutyl chloroformate (1.1 eq) and N-Methylmorpholine (NMM) in THF at -15°C (Mixed Anhydride Method).

  • Coupling: Add tert-Butylamine (1.1 eq) to the cold mixture. Stir for 1 hour at -15°C, then warm to RT overnight.

  • Deprotection: Treat the resulting Boc-Ala-NH-tBu with Trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 hour.

  • Neutralization: Evaporate TFA, redissolve in water, neutralize with basic resin or NaOH, and extract.

Part 4: Visualization of Workflows
Figure 1: Synthesis Logic & Mechanism

The following diagram illustrates the industrial pathway (Method A) and the logic behind its stability.

SynthesisWorkflow Start 2-Bromopropionyl Chloride Intermed Intermediate: 2-Bromo-N-tert-butyl propanamide Start->Intermed Acylation (-HCl) Reagent1 tert-Butylamine Reagent1->Intermed Product Product: 2-Amino-N-tert-butyl -DL-propanamide Intermed->Product Amination (Sn2) Reagent2 NH3 (aq) (Nucleophilic Sub.) Reagent2->Product Stability Steric Shielding: t-Butyl group blocks carboxypeptidase access Product->Stability Property

Caption: Figure 1. Industrial synthesis route via alpha-halo intermediate and the resulting steric shielding property.

Figure 2: Pharmacophore Application in Drug Design

This diagram visualizes how this building block integrates into larger drug molecules (e.g., Protease Inhibitors).

DrugDesign cluster_Applications Medicinal Chemistry Applications Core 2-Amino-N-tert-butyl -DL-propanamide App1 HIV Protease Inhibitors (C-Terminal Cap) Core->App1 Incorporation App2 Local Anesthetics (Tocainide Analogs) Core->App2 Structural Analog App3 Peptidomimetics (Helix Stabilization) Core->App3 Building Block Mechanism Mechanism of Action: Prevents C-terminal degradation Enhances lipophilicity Core->Mechanism

Caption: Figure 2. Strategic application of the tert-butyl propanamide motif in stabilizing bioactive peptides and drugs.

Part 5: Critical Quality Attributes (CQA)

For researchers utilizing this compound in drug development, the following quality attributes are critical:

AttributeAcceptance CriteriaMethod
Purity ≥ 98.0%HPLC (C18 Column, ACN/Water gradient)
Chiral Purity Racemic (approx. 50:50)Chiral HPLC (Chiralpak AD-H)
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsGC-Headspace
Appearance White crystalline powderVisual Inspection

Storage & Stability:

  • Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopic: Protect from moisture to prevent hydrolysis or caking.

Part 6: References
  • US Patent 5,484,926. HIV protease inhibitors. (1996).[1] Inventors: Dressman, B. A., et al. Assignee: Eli Lilly and Company. Link

    • Context: Describes the use of alanine-tert-butylamide derivatives as key intermediates for HIV protease inhibitors.

  • Guo, Z., et al. (2009). Is the Backbone Conformation of Cα‐Methyl Proline Restricted to a Single Region? Chemical Biology & Drug Design, 73(2). Link

    • Context: Utilizes alanine tert-butylamide as a crystallographic model to study peptide backbone constraints.

  • World Journal of Pharmaceutical Research. (2023). Synthesis of Parvaquone and related quinone intermediates.[1]Link

    • Context: Discusses general amidation techniques relevant to the synthesis of sterically hindered amides.

  • Justia Patents. Analysis of amino acid copolymer compositions (Glatiramer Acetate).Link

    • Context: Provides background on the analysis of amino acid copolymers, distinguishing random copolymers from specific sequences like the title compound.

Sources

Exploratory

Technical Guide: 2-Amino-N-tert-butyl-DL-propanamide as a Chiral Building Block

Executive Summary 2-Amino-N-tert-butyl-DL-propanamide (also known as H-DL-Ala-NH-tBu) represents a specialized class of amino acid derivatives where the C-terminal carboxylic acid is converted to a sterically demanding t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N-tert-butyl-DL-propanamide (also known as H-DL-Ala-NH-tBu) represents a specialized class of amino acid derivatives where the C-terminal carboxylic acid is converted to a sterically demanding tert-butyl amide. While commercially supplied as a racemate (DL), its primary value in high-stakes drug development lies in two distinct areas: (1) as a robust substrate for Kinetic Resolution to generate enantiopure non-proteinogenic building blocks, and (2) as a Conformational Lock in peptidomimetic scaffolds.

The bulky tert-butyl group serves as a "metabolic shield," protecting the peptide bond from proteolytic cleavage while enforcing rigid secondary structures (e.g.,


-turns) crucial for receptor binding affinity. This guide outlines the synthesis, resolution, and application of this molecule with a focus on scalable, self-validating protocols.

Part 1: Molecular Architecture & Properties

The molecule consists of an alanine skeleton modified at the C-terminus.[1] The tert-butyl group is not merely a protecting group; it is a structural determinant.[2]

Physicochemical Profile
PropertyValue / DescriptionSignificance
Formula

Low MW fragment (<150 Da), ideal for Fragment-Based Drug Design (FBDD).
Stereochemistry Racemic (DL)Requires resolution for chiral applications; useful "as-is" for toxicity screening.
Basicity (pKa) ~8.0 (Amine)Lower than alkyl amines due to the adjacent amide electron withdrawal.
Steric Bulk High (t-Butyl)Restricts rotation around the

bond; favors trans-amide conformation.
Solubility Moderate (Water), High (Organic)Amphiphilic nature aids in membrane permeability.
The "Tert-Butyl Effect" in Peptidomimetics

In peptide chains, the tert-butyl amide introduces significant steric hindrance. Unlike a simple methyl or ethyl group, the tert-butyl moiety forces the peptide backbone into specific torsion angles (


), often stabilizing Type I or Type II 

-turns. This makes the molecule an essential tool for disrupting protein-protein interactions (PPIs).

Part 2: Synthesis of the Racemic Scaffold

Objective: Efficient generation of the DL-substrate from low-cost precursors.

While direct aminolysis of esters is possible, the steric bulk of tert-butylamine makes standard heating inefficient. The Mixed Anhydride Method or Carbodiimide Coupling is preferred for reliability.

Protocol: Carbodiimide-Mediated Coupling

Reagents: N-Boc-DL-Alanine, tert-Butylamine, EDC·HCl, HOBt, DCM (Dichloromethane), TFA (Trifluoroacetic acid).

  • Activation: Dissolve N-Boc-DL-Alanine (1.0 eq) and HOBt (1.1 eq) in dry DCM at 0°C. Add EDC·HCl (1.1 eq). Stir for 30 mins to form the active ester.

  • Coupling: Add tert-butylamine (1.2 eq) and DIPEA (2.0 eq) dropwise. The steric bulk of the amine requires the activated ester to be highly reactive.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Active ester disappearance).

  • Workup: Wash with 1N HCl (removes unreacted amine/EDC), sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Deprotection: Treat the intermediate (Boc-DL-Ala-NH-tBu) with TFA/DCM (1:1) for 1 hour.

  • Isolation: Evaporate volatiles. Basify with cold NaOH to pH 10 and extract with DCM. The product, 2-Amino-N-tert-butyl-DL-propanamide , is obtained as a free base oil or low-melting solid.

Part 3: Enantiomeric Resolution (The Core Technology)

Objective: Converting the low-cost DL-racemate into high-value Chiral Building Blocks.

Since the target is a "Chiral Building Block," the DL form must be resolved. The most scalable and "green" method is Enzymatic Kinetic Resolution (EKR) .

Mechanism: Lipase-Catalyzed N-Acylation

Lipases (specifically Candida antarctica Lipase B - CAL-B) exhibit high enantioselectivity toward the L-isomer of primary amines in organic solvents.

  • L-Isomer: Undergoes acylation (becomes an amide).

  • D-Isomer: Remains a free amine.

Step-by-Step Resolution Protocol

System: 2-Amino-N-tert-butyl-DL-propanamide + Ethyl Acetate (Acyl Donor/Solvent) + CAL-B (Immobilized, e.g., Novozym 435).

  • Setup: Dissolve the racemic amine (10 mmol) in dry Ethyl Acetate (50 mL). Ethyl acetate acts as both solvent and acyl donor.

  • Initiation: Add immobilized CAL-B (200 mg). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via Chiral HPLC (see Part 5). The reaction typically stops at 50% conversion (theoretical yield of L-isomer).

  • Termination: Filter off the enzyme beads (reusable).

  • Separation (Self-Validating Step):

    • The mixture contains N-Acetyl-L-Ala-NH-tBu (Neutral) and H-D-Ala-NH-tBu (Basic).

    • Extraction: Wash the organic phase with 1N HCl.

    • Aqueous Layer:[3] Contains the D-Isomer (protonated). Basify and extract to recover pure D-building block.

    • Organic Layer:[4] Contains the L-Isomer (acetylated). Evaporate to recover.

  • Hydrolysis (Optional): If the free L-amine is required, reflux the acetylated intermediate in 6N HCl to remove the acetyl group (amide hydrolysis requires harsh conditions, but the t-butyl amide is sterically stable enough to survive mild hydrolysis or requires enzymatic amidase cleavage).

Workflow Diagram

ResolutionProcess Start Racemic Starting Material (DL-Ala-NH-tBu) Enzyme Add CAL-B Lipase Solvent: Ethyl Acetate Start->Enzyme Reaction Kinetic Resolution (Selective N-Acylation of L-form) Enzyme->Reaction 30°C, 24h Separation Acid/Base Extraction (1N HCl Wash) Reaction->Separation Filter Enzyme OrganicLayer Organic Layer Contains: N-Acetyl-L-Ala-NH-tBu (Neutral) Separation->OrganicLayer Retains Neutral Amide AqueousLayer Aqueous Layer Contains: H-D-Ala-NH-tBu salt (Basic) Separation->AqueousLayer Extracts Protonated Amine FinalL Pure L-Isomer Derivative (Peptide Synthesis Ready) OrganicLayer->FinalL Evaporation FinalD Pure D-Isomer (Unnatural Scaffolds) AqueousLayer->FinalD Basify & Extract

Caption: Enzymatic Kinetic Resolution workflow separating DL-racemate into pure L and D building blocks using CAL-B lipase.

Part 4: Applications in Drug Discovery[1][4][5][6]

The "Steric Shield" against Proteolysis

In drug design, a major failure point for peptide therapeutics is rapid degradation by serum proteases. The tert-butyl amide mimics the electronics of a peptide bond but its volume (


) prevents the protease catalytic triad from accessing the carbonyl carbon.
  • Application: End-capping of peptide sequences to increase half-life (

    
    ).
    
Conformational Control (The -Turn Inducer)

The tert-butyl group prefers to orient itself away from the amino acid side chain (methyl in Alanine). This restricts the


 (psi) torsion angle, often locking the residue into a conformation that nucleates a turn.
  • Mechanism: In a sequence ...-Pro-Ala(tBu)-..., the steric clash forces the backbone to reverse direction, mimicking the natural turns found in receptor-binding loops (e.g., GPCR ligands).

Conformation Input Linear Peptide Chain Mod Insert Ala-NH-tBu Input->Mod Steric Steric Clash (t-Bu vs Side Chain) Mod->Steric Lock Restricted Rotation (Psi Angle Locked) Steric->Lock Result Beta-Turn Formation (Bioactive Conformation) Lock->Result

Caption: Mechanism of action for conformational locking induced by the tert-butyl amide group.

Part 5: Quality Control & Analytics

Trustworthiness in chiral chemistry requires rigorous validation. Optical rotation is insufficient for high-purity requirements; Chiral HPLC is mandatory.

Analytical Method: Chiral HPLC
  • Column: Chiralpak AD-H or Chirobiotic T (Teicoplanin-based).

    • Why: AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is excellent for amides. Chirobiotic T is excellent for underivatized amino acids.[5]

  • Mobile Phase: n-Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

    • Note: DEA is critical to suppress peak tailing of the free amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Expected Result: Baseline separation of D and L enantiomers (

    
    ).
    
Purity Specification for Drug Use
  • Chemical Purity: >98% (by HPLC-MS).

  • Enantiomeric Excess (ee): >99% (L-isomer) for peptide synthesis.

  • Water Content: <0.5% (Karl Fischer) – Critical for coupling reactions.

References

  • Enzymatic Resolution of Amines: Reetz, M. T., & Schimossek, K. (1996). Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst. Chimia. Link

  • Conformational Effects: Burgess, K., et al. (1997). Solid-Phase Synthesis of Oligoureas. Journal of the American Chemical Society.[3] Link

  • Synthesis of Amino Acid Amides: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[6] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications. Link

  • Chiral HPLC Methodology: Sigma-Aldrich/Merck Technical Library. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

  • Peptidomimetics Review: Avan, I., Hall, C. D., & Katritzky, A. R. (2014). Peptidomimetics via modifications of amino acids and peptide bonds.[7] Chemical Society Reviews. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Amino-N-tert-butyl-DL-propanamide as a Ligand for Protein Binding &amp; Structural Probing

This Application Note provides a comprehensive technical guide for utilizing 2-Amino-N-tert-butyl-DL-propanamide (also known as DL-Alanine tert-butyl amide) in protein binding studies. This document is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 2-Amino-N-tert-butyl-DL-propanamide (also known as DL-Alanine tert-butyl amide) in protein binding studies. This document is designed for researchers in Fragment-Based Drug Discovery (FBDD), structural biology, and bio-chromatography.

Executive Summary

2-Amino-N-tert-butyl-DL-propanamide is a specialized amino acid derivative featuring a bulky tert-butyl group on the amide nitrogen. In the context of protein binding, this molecule serves two distinct, high-value roles:

  • Fragment-Based Drug Discovery (FBDD): It acts as a minimalist peptidomimetic fragment . The tert-butyl group provides a defined hydrophobic vector, while the free amine and amide carbonyl offer critical hydrogen-bonding anchors. It is an ideal probe for exploring the S1' pockets of proteases or the N-terminal recognition sites of aminopeptidases.

  • Chiral Ligand Exchange (CLE): In separation science, the compound functions as a chiral selector ligand when coordinated with transition metals (e.g., Cu(II), Zn(II)). This complex binds proteins and peptides via a ternary mechanism, facilitating the resolution of enantiomers or the purification of histidine-tagged proteins.

This guide details the physicochemical profile, binding mechanisms, and step-by-step protocols for validating this ligand's interaction with protein targets.

Physicochemical Profile & Binding Mechanism[1]

Chemical Structure & Properties
  • Core Scaffold: Alanine (Propanamide backbone).

  • Functional Groups:

    • Primary Amine (

      
      ):  Protonated at physiological pH (pKa 
      
      
      
      9.0–9.5), providing electrostatic attraction to aspartate/glutamate residues.
    • Amide Carbonyl (

      
      ):  Hydrogen bond acceptor.
      
    • Amide Nitrogen (

      
      ):  Hydrogen bond donor.
      
    • Tert-Butyl Group (

      
      ):  A rigid, spherical hydrophobic moiety.
      
Mechanism of Protein Interaction

The ligand binds through a "Anchor-and-Shield" mechanism:

  • Electrostatic Anchor: The positively charged N-terminal amine forms a salt bridge with acidic residues in the protein's active site.

  • Hydrophobic Shielding: The bulky tert-butyl group displaces ordered water molecules from hydrophobic pockets (entropy-driven binding), often inducing a conformational shift in flexible loops.

  • Stereoselectivity: Being a racemic mixture (DL), the D- and L- enantiomers will probe different steric constraints within the binding pocket.

Application 1: Fragment Screening via STD-NMR

Context: Due to its low molecular weight and lack of a strong UV chromophore, Saturation Transfer Difference (STD) NMR is the gold-standard method for validating the binding of 2-Amino-N-tert-butyl-DL-propanamide to a target protein.

Protocol A: STD-NMR Binding Assay

Objective: Detect transient binding of the ligand to a macromolecular target (Protein > 30 kDa).

Materials:
  • Ligand Stock: 100 mM 2-Amino-N-tert-butyl-DL-propanamide in

    
    -DMSO or 
    
    
    
    (buffer dependent).
  • Protein Stock: 20

    
    M purified target protein in deuterated buffer (PBS, pH 7.4).
    
  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 100%

    
    .
    
Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare the NMR tube with a Ligand:Protein ratio of 100:1 .

    • Mix: 500

      
      L Buffer + 10 
      
      
      
      M Protein + 1 mM Ligand.
    • Control: Prepare a tube with 1 mM Ligand without protein to rule out artifacts.

  • NMR Setup (Pulse Sequence):

    • Use a standard STD pulse sequence (e.g., stddiff on Bruker systems).

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (protein methyls or amides) to saturate the protein signal.

    • Off-Resonance Irradiation: Set frequency to 40 ppm (control).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Acquisition:

    • Acquire 128–256 scans.

    • Maintain temperature at 298 K.

  • Analysis:

    • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.

    • Positive Result: Signals corresponding to the tert-butyl protons (

      
       1.2 ppm) and the methine proton (
      
      
      
      3.8 ppm) will appear in the difference spectrum. This confirms magnetization transfer from the protein to the ligand, proving binding.
    • Epitope Mapping: Compare the intensity of the tert-butyl signal vs. the methyl doublet. Higher intensity indicates closer proximity to the protein surface.

Application 2: Chiral Ligand Exchange Chromatography (CLEC)

Context: This compound is highly effective as a ligand in Chiral Ligand Exchange Chromatography (CLEC). The tert-butyl group enhances the stereoselectivity of the metal complex, allowing for the separation of amino acids or peptides.

Protocol B: Preparation of Cu(II)-Ligand Mobile Phase

Objective: Create a chiral mobile phase for the resolution of enantiomeric amino acids or peptide purification.

Materials:
  • Ligand: 2-Amino-N-tert-butyl-DL-propanamide.[1]

  • Metal Source: Copper(II) Sulfate pentahydrate (

    
    ).
    
  • Column: C18 Reversed-Phase Column (e.g., 5

    
    m, 150 x 4.6 mm).
    
Step-by-Step Methodology:
  • Complex Formation:

    • Dissolve 2 mmol of 2-Amino-N-tert-butyl-DL-propanamide and 1 mmol of

      
        in 1 L of HPLC-grade water.
      
    • Note: The 2:1 ratio ensures the formation of the bis-complex

      
      .
      
  • Mobile Phase Adjustment:

    • Adjust pH to 5.0–6.0 using dilute acetic acid or NaOH.

    • Filter through a 0.22

      
      m membrane.
      
  • Equilibration:

    • Flush the C18 column with the mobile phase at 1.0 mL/min for 60 minutes. The column will turn slightly blue as the hydrophobic copper complex adsorbs onto the stationary phase.

  • Separation Run:

    • Inject the analyte (racemic amino acid mixture or peptide).

    • Mechanism: The analyte displaces one ligand molecule or coordinates axially. The bulky tert-butyl group creates a chiral steric barrier, retarding one enantiomer more than the other.

Quantitative Data Summary

ParameterValue / CharacteristicRelevance to Binding
Solubility High (> 50 mM in Water)Excellent for NMR and SPR screening.
LogP

0.5 - 0.9 (Estimated)
Balanced lipophilicity for membrane permeability and solubility.
H-Bond Donors 3 (Amine, Amide NH)Critical for directional binding in the active site.
H-Bond Acceptors 1 (Carbonyl Oxygen)Interacts with backbone amides or Ser/Thr/Tyr hydroxyls.
Chiral Center C-alpha (DL-mixture)Allows simultaneous probing of two stereochemical spaces.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for characterizing the binding of 2-Amino-N-tert-butyl-DL-propanamide.

ProteinBindingWorkflow Start Start: 2-Amino-N-tert-butyl-DL-propanamide SolubilityCheck Check Solubility (D2O/Buffer) Start->SolubilityCheck AssayChoice Select Binding Assay SolubilityCheck->AssayChoice Soluble > 1mM STD_NMR STD-NMR Screening (Detects transient binding) AssayChoice->STD_NMR For Drug Discovery CLEC_Prep Ligand Exchange (CLEC) Mix with Cu(II) AssayChoice->CLEC_Prep For Chromatography Analysis_NMR Analyze Difference Spectrum (t-Butyl signal intensity) STD_NMR->Analysis_NMR Result_Binder Valid Binder: Proceed to X-ray Co-crystallization Analysis_NMR->Result_Binder Positive Signal Column_Load Load onto C18 Column CLEC_Prep->Column_Load Result_Sep Chiral Separation Achieved Column_Load->Result_Sep

Figure 1: Workflow for validating 2-Amino-N-tert-butyl-DL-propanamide in drug discovery and chromatography applications.

References

  • Meyer, M., & Meyer, B. (2001). "Interaction of Amino Acid Amides with Proteins: An STD-NMR Study." Journal of Molecular Biology. (Demonstrates the utility of STD-NMR for detecting low-affinity amino acid fragments).
  • Davankov, V. A. (2003). "Ligand Exchange Chromatography: A Review of the Status and Applications." Journal of Chromatography A, 1000(1-2), 891-915. Link (Foundational text on using amino acid ligands with Cu(II) for separation).

  • Erlanson, D. A., & Jahnke, W. (2016). "Fragment-based Drug Discovery: Lessons and Outlook." Nature Reviews Drug Discovery. (General principles for screening small fragments like amino acid amides).
  • Pickering Laboratories. "Amino Acid Analysis via Ion-Exchange." Application Notes. Link (Reference for buffer systems and detection of amino acid derivatives).

Disclaimer: This protocol is intended for research use only. 2-Amino-N-tert-butyl-DL-propanamide is a chemical reagent and should be handled with appropriate Personal Protective Equipment (PPE) in a fume hood.

Sources

Application

High-Resolution HPLC Analysis of 2-Amino-N-tert-butyl-DL-propanamide: Chiral &amp; Achiral Derivatization Protocols

Executive Summary & Chemical Context 2-Amino-N-tert-butyl-DL-propanamide presents a classic analytical challenge in drug development intermediates: it possesses a primary amine and a chiral center but lacks a significant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Amino-N-tert-butyl-DL-propanamide presents a classic analytical challenge in drug development intermediates: it possesses a primary amine and a chiral center but lacks a significant UV-absorbing chromophore. Direct UV detection at 200–210 nm is prone to interference from buffer salts and mobile phase solvents, resulting in poor signal-to-noise ratios (S/N) and insufficient sensitivity for ppm-level impurity profiling.

To achieve robust quantification and enantiomeric separation, derivatization is not optional—it is mandatory. This guide details two distinct workflows:

  • OPA/3-MPA Derivatization: For high-throughput, achiral quantification using Fluorescence Detection (FLD).

  • Marfey’s Reagent (FDAA) Derivatization: For the resolution of the DL- enantiomers on standard achiral C18 columns using UV-Vis.

Analy
Method

Application Note: High-Efficiency Synthesis of 2-Amino-N-tert-butyl-DL-propanamide

Executive Summary This protocol details the optimized synthesis of 2-Amino-N-tert-butyl-DL-propanamide , a sterically hindered alanine derivative often utilized as a ligand in transition metal catalysis and a building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the optimized synthesis of 2-Amino-N-tert-butyl-DL-propanamide , a sterically hindered alanine derivative often utilized as a ligand in transition metal catalysis and a building block in peptidomimetic drug design.

While standard peptide coupling reagents (EDC/HOBt) are functional, they often suffer from sluggish kinetics and incomplete conversion due to the steric bulk of the tert-butylamine group. This guide introduces a Propylphosphonic Anhydride (T3P®) mediated pathway as the superior method, offering faster reaction times, higher yields (>90%), and a simplified aqueous workup that eliminates the need for column chromatography in most cases.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the amide bond. The synthesis utilizes a Boc-protection strategy to ensure chemoselectivity and prevent polymerization of the alanine.

  • Strategic Choice: T3P (50% in EtOAc/DMF) is selected over HATU or EDC because its byproducts are water-soluble, allowing for a "wash-away" purification.

  • Chirality: As the target is a DL-mixture (racemic), racemization is not a primary defect; however, the T3P method is mild enough to be adapted for enantiopure variants (L- or D-) if required in future applications.

Retrosynthesis cluster_legend Legend Target Target: H-DL-Ala-NH-tBu (HCl Salt) Intermediate Intermediate: Boc-DL-Ala-NH-tBu Target->Intermediate Deprotection (HCl/Dioxane) SM1 Starting Material 1: Boc-DL-Ala-OH Intermediate->SM1 Disconnection (Amide Bond) SM2 Starting Material 2: tert-Butylamine Intermediate->SM2 L1 Final Product L2 Intermediate L3 Raw Material

Figure 1: Retrosynthetic disconnection showing the convergent assembly from Boc-Alanine and tert-Butylamine.

Experimental Protocol

Phase 1: T3P-Mediated Amide Coupling

Objective: Synthesis of tert-butyl (1-(tert-butylamino)-1-oxopropan-2-yl)carbamate.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Qty (Example)Role
Boc-DL-Ala-OH 189.211.05.00 gSubstrate
tert-Butylamine 73.141.22.32 g (3.3 mL)Amine Source
T3P (50% in EtOAc) ~318.181.5~25 mLCoupling Agent
DIPEA (Hünig's Base) 129.243.010.2 g (13.8 mL)Base
Ethyl Acetate (EtOAc) --50 mLSolvent
Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge Boc-DL-Ala-OH (5.00 g) and EtOAc (50 mL). Stir until fully dissolved.

  • Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA (13.8 mL) dropwise. Stir for 10 minutes.

  • Amine Addition: Add tert-butylamine (3.3 mL) dropwise. Note: Slight exotherm may occur.

  • Coupling: Add T3P solution (25 mL) slowly over 15 minutes via a dropping funnel or syringe pump to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane). Stain with Ninhydrin (for free amine) or PMA (for Boc species). Target R_f ~ 0.6.

  • Workup (The "Wash-Away" Method):

    • Dilute reaction mixture with 50 mL EtOAc.

    • Wash 2x with 10% Citric Acid or 0.5M HCl (removes unreacted amine and DIPEA).

    • Wash 2x with Sat. NaHCO₃ (removes unreacted Boc-Ala-OH and T3P byproducts).

    • Wash 1x with Brine .[3]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Expected Result: White to off-white solid or viscous oil. Yield: >90%.

Phase 2: Boc-Deprotection & Salt Formation

Objective: Isolation of 2-Amino-N-tert-butyl-DL-propanamide Hydrochloride.

Reagents
  • Intermediate (from Phase 1)

  • 4.0 M HCl in Dioxane (5.0 equiv)

  • Diethyl Ether (Et₂O) (for precipitation)

Procedure
  • Dissolve the crude intermediate in a minimal amount of dry Dichloromethane (DCM) or Dioxane (approx. 10-15 mL).

  • Cool to 0°C.

  • Add 4.0 M HCl in Dioxane (approx. 35 mL) dropwise.

  • Stir at RT for 2–3 hours.

    • Observation: A white precipitate (the product salt) should begin to form.

  • Precipitation: Add 50 mL of cold Diethyl Ether to drive complete precipitation.

  • Filtration: Filter the solid under vacuum/inert gas (Schlenk frit recommended if hygroscopic).

  • Washing: Wash the filter cake 3x with cold Et₂O.

  • Drying: Dry under high vacuum for 12 hours.

Critical Process Parameters (CPPs) & Troubleshooting

The steric bulk of the tert-butyl group is the primary challenge. The diagram below illustrates the decision logic for optimizing yield.

Troubleshooting Start Issue: Low Yield or Incomplete Conversion CheckTLC Check TLC/LCMS: Is SM (Boc-Ala) remaining? Start->CheckTLC YesSM Yes: Coupling Stalled CheckTLC->YesSM SM Present NoSM No: Decomposition or Workup Loss CheckTLC->NoSM No SM Soln1 Action: Increase T3P to 2.0 eq Extend time to 12h YesSM->Soln1 Soln2 Action: Check pH of aqueous washes. Product might be water soluble if not salt. NoSM->Soln2 StericCheck Steric Factor: Switch solvent to DMF (Better solubility) Soln1->StericCheck If still stalled

Figure 2: Troubleshooting logic tree for sterically hindered amide couplings.

Key Optimization Notes:
  • Steric Hindrance: If the reaction is slow, do not heat above 40°C, as this may degrade the T3P or cause Boc removal. Instead, increase concentration (run at 0.5 M) to drive kinetics.

  • pH Control: During the acid wash (Phase 1), ensure the pH is <3 to remove DIPEA. During the base wash, ensure pH >8 to remove T3P acid byproducts.

  • Hygroscopicity: The final HCl salt is hygroscopic. Store in a desiccator.

Analytical Validation

Product: 2-Amino-N-tert-butyl-DL-propanamide HCl

TestAcceptance CriteriaNotes
Appearance White crystalline solidIf yellow/oil, recrystallize from MeOH/Et₂O.
¹H NMR (DMSO-d₆) δ 1.25 (s, 9H, t-Bu)δ 1.38 (d, 3H, Ala-Me)δ 3.85 (q, 1H, α-CH)δ 8.20 (br s, 3H, NH₃⁺)The tert-butyl singlet is diagnostic.
LC-MS (ESI+) [M+H]⁺ = 145.2 (Free base mass)HCl is lost in MS source.
Melting Point ~180°C (dec)Varies slightly with solvation.

Safety & Handling

  • T3P: Corrosive and flammable solvent (EtOAc). Reacts vigorously with water; quench carefully.

  • tert-Butylamine: Highly flammable and toxic. Use in a well-ventilated fume hood.

  • HCl/Dioxane: Corrosive and moisture sensitive.

References

  • Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Source: PubMed (NIH) Context: Establishes the baseline for coupling hindered amines with amino acids. URL:[Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Source: Imperial College London / Spiral Context: Validates T3P as a superior reagent for difficult couplings involving steric bulk and low racemization. URL:[Link]

  • 2-Amino-N-(sec-butyl)propanamide hydrochloride (Analogous Compound Data). Source: PubChem Context:[2][7] Provides physical property benchmarks for similar alanine-butyl amide salts. URL:[Link]

Sources

Application

Application Note: 2-Amino-N-tert-butyl-DL-propanamide as a Pharmacological Tool Compound

-Amino Acid Amide (AAA) / Peptidomimetic Scaffold Author: Senior Application Scientist Part 1: Executive Summary & Technical Profile 2-Amino-N-tert-butyl-DL-propanamide (also known as tert-butylalaninamide) is a speciali...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Amide (AAA) / Peptidomimetic Scaffold
Author:  Senior Application Scientist

Part 1: Executive Summary & Technical Profile

2-Amino-N-tert-butyl-DL-propanamide (also known as tert-butylalaninamide) is a specialized tool compound used primarily in Medicinal Chemistry and Neuropharmacology . It serves as a minimalist structural probe for the Amino Acid Amide (AAA) class of anticonvulsants and as a robust building block for metabolically stable peptidomimetics.

Unlike complex clinical drugs (e.g., Lacosamide), this molecule represents a "stripped-down" pharmacophore. Its specific utility lies in its N-tert-butyl group , which provides significant steric bulk and lipophilicity while rendering the adjacent amide bond highly resistant to enzymatic hydrolysis.

Key Applications
  • Structure-Activity Relationship (SAR) Probe: Used to map the steric tolerance of the S1' subsite in Voltage-Gated Sodium Channels (VGSCs).

  • Metabolic Stability Standard: Acts as a "negative control" for amidase/protease activity assays due to steric occlusion.

  • Peptidomimetic Synthesis: A key amine component in Multicomponent Reactions (MCRs), specifically the Ugi reaction, to generate diverse peptoid libraries.

Physicochemical Profile
PropertyDataRelevance
Molecular Formula

Compact scaffold
Molecular Weight 144.21 g/mol Fragment-based drug discovery (FBDD) friendly
LogP (Predicted) ~0.6 - 0.9Moderate lipophilicity; BBB penetrant
pKa (Amine) ~8.0 - 9.0Exists as cation at physiological pH
Chirality DL (Racemic)Suitable for initial screening or chiral resolution studies

Part 2: Mechanism of Action & Scientific Rationale[1]

Neuropharmacology: Voltage-Gated Sodium Channel (VGSC) Blockade

The


-amino acid amide (AAA) class, which includes clinical agents like Lacosamide  and Safinamide , functions by enhancing the slow inactivation of VGSCs.
  • Pharmacophore Logic: The primary amine (protonated at pH 7.4) interacts with the channel pore or selectivity filter. The amide moiety participates in hydrogen bonding.

  • Role of the tert-butyl Group: In SAR studies, the tert-butyl group acts as a bioisostere for phenyl or benzyl rings often found in this position. It tests the hydrophobic limit of the binding pocket without the complication of

    
    -
    
    
    
    stacking interactions.
  • Utility: Researchers use this compound to determine if a receptor pocket is driven purely by volume/hydrophobicity (which accepts the spherical t-butyl) or requires specific aromatic interactions (which would reject it).

Metabolic Stability: Steric Shielding

The tert-butyl group creates a "steric umbrella" around the amide bond.

  • Enzymatic Resistance: Most amidases and peptidases (e.g., Leucine Aminopeptidase) require accessibility to the carbonyl carbon or the amide nitrogen. The bulky tert-butyl group blocks this access.

  • Tool Usage: In metabolic stability assays (microsomes/plasma), this compound is used as a reference standard for high stability , contrasting with rapidly degraded linear amides (e.g.,

    
    -methyl or 
    
    
    
    -ethyl analogs).

Part 3: Visualization of Pharmacological Logic

SAR_Logic Compound 2-Amino-N-tert-butyl- DL-propanamide Feature1 Primary Amine (Protonated) Compound->Feature1 Feature2 Amide Linker Compound->Feature2 Feature3 N-tert-butyl Group Compound->Feature3 Target1 VGSC (NaV1.x) Slow Inactivation Feature1->Target1 Electrostatic Interaction (Channel Pore) Feature2->Target1 H-Bonding Feature3->Target1 Hydrophobic Probe (Spherical Volume) Target2 Metabolic Enzymes (Amidases) Feature3->Target2 Steric Occlusion (Prevents Hydrolysis)

Caption: Pharmacophore dissection showing how the N-tert-butyl group confers metabolic resistance while probing hydrophobic pockets in ion channels.

Part 4: Experimental Protocols

Protocol A: Comparative Metabolic Stability Assay (Liver Microsomes)

Objective: To demonstrate the proteolytic resistance of the N-tert-butyl amide compared to linear analogs.

Materials:

  • Test Compound: 2-Amino-N-tert-butyl-DL-propanamide (10 mM stock in DMSO).

  • Reference Control: 2-Amino-N-ethyl-propanamide (Linear amide control).

  • Pooled Liver Microsomes (Human or Rat, 20 mg/mL).

  • NADPH Regenerating System.

  • Phosphate Buffer (100 mM, pH 7.4).

  • LC-MS/MS system.[1][2]

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Pre-incubation: Add Test Compound (final conc. 1

    
    M) to the microsomal mix. Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L at time points: 
    
    
    
    min.
  • Quenching: Immediately dispense aliquots into 150

    
    L ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. Calculate intrinsic clearance (
    
    
    
    ).

Expected Result:

  • Linear Amide (Ethyl): Rapid degradation (

    
     min) due to amidase susceptibility.
    
  • Tert-butyl Amide: High stability (

    
     remaining at 120 min), confirming the "steric shield" effect.
    
Protocol B: Synthesis of Peptidomimetic Library (Ugi-4CR)

Objective: Use 2-Amino-N-tert-butyl-DL-propanamide as the amine component to synthesize a library of sterically constrained peptoids.

Rationale: The Ugi 4-Component Reaction (Ugi-4CR) combines an amine, aldehyde, carboxylic acid, and isocyanide. Using this specific amine introduces a bulky, rigid "turn" element into the peptide chain.

Materials:

  • Amine: 2-Amino-N-tert-butyl-DL-propanamide.[3]

  • Aldehyde: Benzaldehyde (or diverse library).

  • Acid: Boc-Gly-OH (or diverse library).

  • Isocyanide: tert-Butyl isocyanide.

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

Step-by-Step Procedure:

  • Imine Formation: In a 5 mL vial, dissolve the Aldehyde (1.0 equiv, 0.5 mmol) and 2-Amino-N-tert-butyl-DL-propanamide (1.0 equiv, 0.5 mmol) in 2 mL MeOH.

  • Activation: Stir at Room Temperature (RT) for 30–60 minutes to pre-form the imine (often visible as a slight color change).

  • Addition: Add the Carboxylic Acid (1.0 equiv) and Isocyanide (1.0 equiv) sequentially.

  • Reaction: Stir at RT for 24 hours. (Note: TFE can accelerate this to 4–6 hours).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with 1N HCl, sat.

    
    , and Brine. Purify via flash chromatography (Hexane/EtOAc).
    

Outcome: A bis-amide peptidomimetic scaffold. The tert-butyl group from the starting material remains as a side-chain modification, influencing the folding of the resulting peptoid.

Part 5: Workflow Visualization (Synthesis)

Ugi_Workflow Amine 2-Amino-N-tert-butyl- DL-propanamide ImineStep Step 1: Imine Formation (MeOH, 30 min) Amine->ImineStep Aldehyde Aldehyde (R-CHO) Aldehyde->ImineStep Addition Step 2: Add Acid + Isocyanide ImineStep->Addition Cyclization Step 3: Mumm Rearrangement (Ugi Product Formation) Addition->Cyclization Product Sterically Constrained Peptidomimetic Cyclization->Product

Caption: Synthetic workflow for utilizing the tool compound in Multicomponent Reactions (MCRs).

Part 6: Critical Considerations & Troubleshooting

IssueCauseSolution
Low Solubility The tert-butyl group increases lipophilicity significantly compared to Alanine.Use DMSO or Methanol for stock solutions. Avoid pure aqueous buffers for concentrations >1 mM.
Chiral Separation Commercial source is DL (Racemic).For biological assays requiring specific stereochemistry, perform kinetic resolution using Lipase B from Candida antarctica (CAL-B) or use Chiral HPLC (Chiralpak AD-H column).
Weak Potency As a "fragment", it has lower affinity than full drugs.Use high concentrations (10-100

M) in initial electrophysiology screens. It is a probe, not a potent drug itself.

Part 7: References

  • Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry.

  • Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry.

  • Dömling, A. (2006). "Recent advances in isocyanide-based multicomponent chemistry." Current Opinion in Chemical Biology.

  • Beyer, C., et al. (2009). "In vivo anticonvulsant activity of chiral amino acid derivatives." Bioorganic & Medicinal Chemistry.

  • Gawley, R. E., et al. (2005). "N-tert-Butyl as a Protecting Group for Amides." Journal of Organic Chemistry.

(Note: The references above link to authoritative databases like PubMed or ACS Publications verifying the chemistry and pharmacology of amino acid amides and N-tert-butyl derivatives.)

Sources

Method

Application Note: 2-Amino-N-tert-butyl-DL-propanamide in Enzyme Inhibition Studies

Abstract & Introduction 2-Amino-N-tert-butyl-DL-propanamide (also known as H-DL-Ala-NH-tBu) is a specialized amino acid derivative featuring a bulky tert-butyl group on the amide nitrogen. In enzymology, this compound se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Amino-N-tert-butyl-DL-propanamide (also known as H-DL-Ala-NH-tBu) is a specialized amino acid derivative featuring a bulky tert-butyl group on the amide nitrogen. In enzymology, this compound serves as a critical steric probe and competitive inhibitor for characterizing the S1' subsite of aminopeptidases, such as Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN).

Unlike standard chromogenic substrates (e.g., L-Ala-pNA) that are rapidly hydrolyzed, the tert-butyl group introduces significant steric hindrance. This modification allows researchers to:

  • Map Active Site Volume: Determine the steric tolerance of the S1' hydrophobic pocket.

  • Competitive Inhibition: Occupy the active site without rapid turnover, effectively inhibiting the hydrolysis of reporter substrates.

  • Stereoselectivity Profiling: As a racemic mixture (DL), it is used to evaluate the enantioselectivity of amidases, which typically process the L-isomer while leaving the D-isomer intact.

Mechanism of Action

The compound functions primarily through Competitive Inhibition .[1] It mimics the transition state of the natural substrate but hydrolyzes at a negligible rate due to the steric bulk of the tert-butyl group preventing optimal catalytic alignment.

  • Binding: The free

    
    -amino group binds to the zinc/metal center (in metalloproteases) or the catalytic triad.
    
  • Steric Clash: The tert-butyl group occupies the S1' subsite. If the enzyme's S1' pocket is narrow, the bulky group prevents the scissile bond from approaching the catalytic water/nucleophile.

  • Result: The enzyme is "clogged," preventing it from degrading the reporter substrate (e.g., Leu-pNA).

Visualization: Competitive Inhibition Pathway

InhibitionMechanism E Enzyme (E) (Aminopeptidase) ES E-S Complex (Active) E->ES + S (k1) EI E-I Complex (Inactive/Slow) E->EI + I (Kon) S Reporter Substrate (S) (L-Leu-pNA) I Inhibitor (I) (2-Amino-N-tert-butyl-DL-propanamide) ES->E - S (k-1) P Product (P) (p-Nitroaniline + Color) ES->P Catalysis (kcat) EI->E - I (Koff)

Caption: Competitive binding mechanism. The Inhibitor (I) competes with Substrate (S) for the Enzyme (E), forming an inactive E-I complex.[1][2][3]

Experimental Protocol: Determination of Inhibition Constant ( )

This protocol details how to determine the


 of 2-Amino-N-tert-butyl-DL-propanamide against Leucine Aminopeptidase (LAP) using a colorimetric reporter.
Materials Required
ReagentSpecificationRole
Enzyme Leucine Aminopeptidase (Microsomal, Porcine Kidney)Target Enzyme
Substrate L-Leucine-p-nitroanilide (Leu-pNA)Chromogenic Reporter (

mM)
Inhibitor 2-Amino-N-tert-butyl-DL-propanamide Test Compound
Buffer 50 mM Tris-HCl, pH 8.0, 5 mM

Reaction Medium
Detection Microplate Reader (Absorbance @ 405 nm)Data Collection
Step-by-Step Methodology
Step 1: Stock Preparation
  • Inhibitor Stock: Dissolve 2-Amino-N-tert-butyl-DL-propanamide in DMSO to create a 100 mM stock. Note: The compound is hydrophobic; ensure complete dissolution.

  • Substrate Stock: Prepare 20 mM Leu-pNA in 10% DMSO/Water.

  • Enzyme Solution: Dilute LAP in Tris-HCl buffer to approx. 0.1 Units/mL immediately before use.

Step 2: Assay Setup (96-Well Plate)

Design the plate to vary both Substrate [S] and Inhibitor [I] concentrations to construct a Lineweaver-Burk plot.

  • Substrate Gradient ([S]): 0.2, 0.4, 0.8, 1.6, 3.2 mM (Final Conc.)

  • Inhibitor Gradient ([I]): 0, 1, 5, 10, 25 mM (Final Conc.)

Pipetting Scheme:

  • Add 140 µL Buffer to all wells.

  • Add 20 µL Inhibitor (at 10x conc.) to respective columns.

  • Add 20 µL Substrate (at 10x conc.) to respective rows.

  • Incubate at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate: Add 20 µL Enzyme solution. Rapidly mix.

Step 3: Kinetic Measurement
  • Monitor Absorbance at 405 nm (release of p-nitroaniline).

  • Read every 30 seconds for 15 minutes (Kinetic Mode).

  • Calculate the Initial Velocity (

    
    ) for each well (slope of the linear portion).
    

Data Analysis & Visualization

Calculating (Competitive Inhibition)

Use the Lineweaver-Burk Equation (Double Reciprocal Plot):



  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Pattern: Lines for different

    
     should intersect at the y-axis  (same 
    
    
    
    ) but have different slopes (changed apparent
    
    
    ) if inhibition is purely competitive.
  • Calculation:

    • Determine the apparent

      
       (
      
      
      
      ) for each inhibitor concentration.
    • Plot

      
       vs. 
      
      
      
      .
    • The x-intercept of this secondary plot is

      
      .
      
Expected Results Table
ParameterControl (No Inhibitor)With Inhibitor (High Conc.)Interpretation

100%~100%Inhibitor does not affect catalytic rate, only binding.

(Apparent)
1.0 mM> 5.0 mMAffinity for substrate decreases (competition).

N/AVariableDependent on substrate concentration used.

Troubleshooting & Critical Considerations

  • Solubility: The tert-butyl group significantly increases lipophilicity compared to Alanine amide. If precipitation occurs in the buffer, increase DMSO concentration to 5% (ensure enzyme tolerance) or use a surfactant like 0.01% Triton X-100.

  • Spontaneous Hydrolysis: Amides are generally stable, but ensure the stock solution is fresh. Run a "No Enzyme" control to correct for any non-enzymatic background absorbance.

  • Racemic Mixture (DL): The CAS 83730-58-9 refers to the DL-mixture .

    • Note: Most biological enzymes (like LAP) are L-specific. The D-isomer acts as an inert bystander or a weak non-competitive inhibitor.

    • Correction: When calculating

      
      , assume only 50% of the weighed mass (the L-isomer) is the active competitive species, unless the enzyme is known to have low stereospecificity.
      

References

  • Rawlings, N. D., & Barrett, A. J. (2013). Handbook of Proteolytic Enzymes. Academic Press. (Standard reference for Aminopeptidase classification and specificity).

  • Taylor, A. (1993). Aminopeptidases: structure and function. FASEB Journal, 7(2), 290-298. (Foundational review on LAP mechanism).

  • Boc Sciences. (n.d.). Boc-beta-tert-butyl-L-alanine in Enzyme Inhibition Studies. (Contextual reference for tert-butyl amino acid derivatives).

  • Scripps Research Institute. (2021). Chemical Probes for Protease Activity. (General methodology for amide-based probes).

Sources

Application

Application Note: Metabolic Profiling and Stability Assessment of Amino-Amide Scaffolds

This Application Note is structured to address the specific requirements of Drug Metabolism and Pharmacokinetics (DMPK) scientists and researchers utilizing 2-Amino-N-tert-butyl-DL-propanamide as a model scaffold or lead...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific requirements of Drug Metabolism and Pharmacokinetics (DMPK) scientists and researchers utilizing 2-Amino-N-tert-butyl-DL-propanamide as a model scaffold or lead compound.

Given the chemical structure (an


-amino amide with a bulky N-substituent), this guide focuses on Metabolic Stability Profiling  and Metabolite Identification (MetID) , interpreting "Metabolic Labeling" in the context of ADME (Absorption, Distribution, Metabolism, Excretion) —specifically, the use of isotopically labeled analogs (

C,

H, or Deuterium) to track metabolic fate.

Part 1: Executive Summary & Strategic Rationale

The Compound Class

2-Amino-N-tert-butyl-DL-propanamide represents a critical structural motif in medicinal chemistry: the


-amino amide  protected by a bulky 

-tert-butyl
group. This scaffold is frequently employed in peptidomimetics and sodium channel blockers (e.g., Tocainide analogs) to enhance steric protection against proteolytic cleavage.

However, the tert-butyl group, while sterically demanding, is not metabolically inert. It serves as a specific substrate for oxidative dealkylation by Cytochrome P450 enzymes (CYPs). Therefore, "metabolic labeling" of this compound is essential to distinguish between bioavailability-limiting metabolism (clearance) and bioactivation (formation of reactive intermediates).

The "Metabolic Labeling" Approach in DMPK

In this context, metabolic labeling refers to two distinct methodologies:

  • Radio-labeling (

    
    C/
    
    
    
    H):
    For mass balance studies to track all drug-related material (parent + metabolites) regardless of chemical structure changes.
  • Stable Isotope Labeling (SIL/Deuterium): For "Metabolic Switching" studies—replacing Hydrogen with Deuterium at metabolic soft spots (the tert-butyl group) to reduce clearance rates via the Kinetic Isotope Effect (KIE).

Part 2: Experimental Protocols

Protocol A: Synthesis of the Metabolic Probe

Objective: To create a tracer capable of validating the metabolic pathway.

To accurately map the metabolism of 2-Amino-N-tert-butyl-DL-propanamide, the position of the label is critical.

Label TypePositionPurpose

C (Carbon-14)
Carbonyl Carbon (C=O) Metabolic Stability: Tracks the core amino acid scaffold. If the amide bond hydrolyzes, the label stays with the alanine moiety.

C (Carbon-14)
Tert-butyl Group Dealkylation Tracking: Tracks the volatile tert-butylamine or oxidized fragments. Essential for mass balance.
Deuterium (

H)
Tert-butyl (

)
Mechanistic Probe: Blocks CYP-mediated hydroxylation of the tert-butyl group to assess KIE.
Recommended Synthesis Route (Carbonyl-

C)
  • Starting Material: [1-

    
    C]-DL-Alanine (commercially available).
    
  • Protection: React with Fmoc-Cl to generate Fmoc-[1-

    
    C]-Alanine.
    
  • Coupling: Activate with HATU/DIPEA and react with tert-butylamine.

  • Deprotection: Remove Fmoc with piperidine/DMF.

  • Purification: Reverse-phase HPLC (C18).

Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

Objective: Determine Intrinsic Clearance (


) and identify primary metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compound: 2-Amino-N-tert-butyl-DL-propanamide (10 mM DMSO stock).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add Test Compound (Final conc: 1 µM). Add NADPH system to initiate reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution.

  • Processing: Centrifuge at 4,000 rpm for 20 min (4°C). Collect supernatant for LC-MS/MS.

Data Analysis (First-Order Decay): Plot


 vs. Time. The slope 

is the elimination rate constant.

Protocol C: Metabolite Identification (LC-MS/MS)

Objective: Detect N-dealkylation and Amide Hydrolysis products.

Instrument Parameters:

  • System: UHPLC coupled to Q-TOF or Orbitrap Mass Spectrometer.

  • Column: C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

Targeted Metabolite List (MRM/HRMS):

Metabolite IDTransformationTheoretical Mass ShiftMechanistic Explanation
M1 N-Dealkylation -56.06 Da CYP-mediated hydroxylation of t-butyl

unstable hemiaminal

loss of isobutylene/acetone.
M2 Hydrolysis +18.01 Da (cleavage) Amidase cleavage yielding Alanine and tert-butylamine.
M3 Hydroxylation +15.99 Da Stable hydroxylation on the tert-butyl methyl group (precursor to M1).
M4 Acetylation +42.01 Da NAT-mediated acetylation of the primary

-amine.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fate of 2-Amino-N-tert-butyl-DL-propanamide. The Red Path indicates oxidative instability (CYP-driven), while the Blue Path indicates hydrolytic instability (Amidase-driven).

MetabolicPathway Parent Parent Compound (2-Amino-N-tert-butyl-DL-propanamide) MW: 144.2 HydroxyInt Intermediate (Hydroxy-t-butyl) Unstable Hemiaminal Parent->HydroxyInt CYP450 (Oxidation) Hydrolyzed Metabolite M2 (DL-Alanine) Amide Cleavage Parent->Hydrolyzed Amidase/ Carboxylesterase AmineByprod Byproduct (tert-Butylamine) Parent->AmineByprod Acetylated Metabolite M4 (N-Acetyl-Parent) Acetylation (+42 Da) Parent->Acetylated N-Acetyltransferase (NAT) Dealkylated Metabolite M1 (Alanine Amide) Loss of t-Butyl (-56 Da) HydroxyInt->Dealkylated Spontaneous Collapse

Figure 1: Predicted metabolic map for 2-Amino-N-tert-butyl-DL-propanamide. The tert-butyl group acts as a metabolic handle, susceptible to oxidative removal (top path).

Part 4: Data Interpretation & Troubleshooting

Interpreting "Metabolic Switching"

If you synthesize the deuterated analog (2-Amino-N-(


-tert-butyl)-DL-propanamide) and observe a significant increase in half-life (

) compared to the non-deuterated parent, this confirms that CYP-mediated oxidation of the tert-butyl group is the rate-determining step .

Result Table: Example Stability Data

Compound Variant

(min)

(µL/min/mg)
Dominant Metabolite
Native (

)
18.575.0M1 (Dealkylated)
Deuterated (

)
42.033.0M2 (Hydrolyzed)

Interpretation: The shift from M1 dominance to M2 dominance upon deuteration indicates successful metabolic switching, a common strategy to extend the half-life of tert-butyl-containing drugs.

Troubleshooting Low Recovery

If mass balance using


C is < 80%:
  • Volatile Loss: The tert-butyl group may leave as isobutylene (gas) or acetone (volatile). If the label is on the tert-butyl group, use a closed system or trap.

  • Covalent Binding: The unstable hemiaminal intermediate can react with microsomal proteins. Perform an acetonitrile precipitation and count the pellet to check for irreversible binding.

Part 5: References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Shao, L., & Hewitt, M. C. (2012). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(7), 398. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on amide hydrolysis mechanisms). Link

  • Smith, D. A. (2012). Metabolite Safety in Drug Development. Wiley. (Guidance on MIST - Metabolites in Safety Testing). Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in the Synthesis of 2-Amino-N-tert-butyl-DL-propanamide

Welcome to the technical support center for the synthesis of 2-Amino-N-tert-butyl-DL-propanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-N-tert-butyl-DL-propanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights into identifying, mitigating, and removing impurities that may arise during your experimental work. Our focus is not just on the "what," but the "why," empowering you to make informed decisions for a successful and reproducible synthesis.

Section 1: The Synthetic Pathway & Key Control Points

The synthesis of 2-Amino-N-tert-butyl-DL-propanamide is typically achieved via a three-stage process involving N-protection of DL-alanine, amide bond formation with tert-butylamine, and subsequent deprotection. Each stage presents unique challenges and potential impurity-forming side reactions that must be carefully controlled.

The most common and robust pathway involves using a tert-butoxycarbonyl (Boc) protecting group.[1] This strategy is favored for its reliable installation and clean, acid-labile removal.[2]

Synthesis_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Coupling cluster_2 Stage 3: Deprotection A DL-Alanine B Boc-DL-Alanine A->B (Boc)₂O, Base C Boc-DL-Ala-N-tBu B->C tert-Butylamine, Coupling Agent (e.g., DCC) D 2-Amino-N-tert-butyl- DL-propanamide C->D Acid (e.g., TFA, HCl)

Caption: General workflow for the synthesis of the target amide.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Question 1: My post-coupling reaction mixture is a solid mass and difficult to stir. My crude product after workup is a waxy solid that is hard to purify. What's happening?

Likely Cause: If you are using dicyclohexylcarbodiimide (DCC) as your coupling agent, the primary byproduct is dicyclohexylurea (DCU). DCU is notoriously insoluble in many common organic solvents, including dichloromethane (DCM) and ethyl acetate, causing the reaction mixture to solidify and making purification by standard chromatography challenging.

Recommended Actions:

  • Immediate Remediation (Workup):

    • After the reaction is complete, dilute the mixture with a solvent in which your product is soluble but DCU is not (e.g., ethyl acetate or DCM).

    • Cool the mixture to 0°C for 30-60 minutes to maximize the precipitation of DCU.

    • Filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the solid with a small amount of cold solvent.

    • Proceed with the aqueous workup of the filtrate. A second filtration may be necessary if more DCU precipitates.

  • Preventative Measures (Alternative Reagents):

    • Use a water-soluble carbodiimide: Switch to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and easily removed during the aqueous workup.

    • Use Diisopropylcarbodiimide (DIC): The byproduct, diisopropylurea (DIU), is significantly more soluble in organic solvents than DCU, often preventing the reaction from solidifying and simplifying purification.[3]

Question 2: My final product analysis (LC-MS) shows a significant peak with a mass +100 amu higher than my target compound (m/z 245 instead of 145). What is this impurity?

Likely Cause: This impurity is almost certainly your N-Boc protected intermediate, N-tert-butoxycarbonyl-2-amino-N-tert-butyl-DL-propanamide. A mass difference of +100.05 Da corresponds precisely to the mass of the Boc protecting group (C₅H₉O₂). Its presence indicates incomplete deprotection.

Recommended Actions:

  • Reaction Optimization:

    • Extend Reaction Time: The deprotection may simply be slow. Increase the reaction time and monitor by TLC or LC-MS until the starting material is fully consumed.

    • Increase Acid Stoichiometry: Ensure a sufficient excess of acid is used. For trifluoroacetic acid (TFA), a common solvent ratio is 25-50% TFA in DCM.[4] For HCl, a 4M solution in dioxane is standard.

    • Check Reagent Quality: Acids can degrade over time. Ensure your TFA or HCl solution is fresh and anhydrous, as water can interfere with the reaction.

  • Reprocessing the Batch:

    • If the batch has already been worked up, the material can be redissolved in DCM and re-subjected to the deprotection conditions (e.g., add TFA) until the reaction is complete.

Question 3: My HPLC shows a cluster of small, poorly resolved peaks around my main product. What could be the cause?

Likely Cause: This can be attributed to several issues, often related to the starting materials or side reactions during coupling.

  • Starting Material Impurities: The commercial Boc-DL-Alanine may contain small amounts of unprotected DL-Alanine or even Boc-Ala-Ala-OH dipeptides.[5] These will lead to the formation of related amide impurities.

  • Racemization: While you are synthesizing a DL-mixture, the use of excessive base or prolonged activation times during the coupling step can lead to the formation of diastereomers if any chiral impurities were present in your starting materials. The key mechanism for racemization is the formation of an oxazolone intermediate.[6]

  • Side-Chain Alkylation: During the acidic deprotection step, the Boc group is cleaved to form a tert-butyl cation (tBu⁺).[4] While less reactive than with amino acids like Tryptophan, this cation can potentially alkylate the nitrogen of the product amide or amine under certain conditions, leading to minor byproducts.

Recommended Actions:

  • Source Material QC: Always check the purity of your starting Boc-DL-Alanine by HPLC before beginning the synthesis.

  • Optimize Coupling:

    • Minimize the pre-activation time of the amino acid before adding the amine.[6]

    • Avoid using an excessive amount of base, especially tertiary amines like triethylamine (TEA). If a base is required, consider a less hindered one like N-methylmorpholine (NMM).

  • Use Scavengers During Deprotection: While less critical for this specific molecule, it is good practice to include a scavenger like triisopropylsilane (TIS) or water (1-5%) in the TFA deprotection cocktail to quench the tert-butyl cations as they form.[4][6]

Question 4: What is the most robust method for purifying my final product, 2-Amino-N-tert-butyl-DL-propanamide?

Likely Cause for Purification Difficulty: The final product contains a basic primary amine and an amide, giving it moderate polarity. Impurities can range from non-polar (e.g., DCU) to highly polar (e.g., unreacted alanine). This range makes a single purification method like chromatography potentially inefficient.

Recommended Action: Acid-Base Extraction

This classic technique is highly effective for separating basic compounds from neutral or acidic impurities. It exploits the ability of the primary amine to be protonated into a water-soluble salt.

  • Rationale: By converting your amine product into a salt (e.g., hydrochloride), it will move from an organic solvent into an aqueous layer. Neutral organic impurities (like residual protected intermediate or DCU) will remain in the organic layer and can be discarded. Afterward, basifying the aqueous layer regenerates the neutral amine, which can be extracted back into a fresh organic solvent.

  • See Protocol B for a detailed, step-by-step procedure.

Section 3: Protocols & Methodologies

Protocol A: Analytical HPLC Method for Impurity Profiling

This protocol provides a general method for monitoring reaction progress and assessing final purity.

ParameterSpecification
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 220 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of crude material in 1 mL of 50:50 Water:Acetonitrile

Protocol B: Purification by Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or DCM (approx. 10-20 volumes).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with 1M HCl (aq) (3 x 10 volumes). Combine the aqueous layers.

    • Expert Tip: The product is now in the aqueous layer as the hydrochloride salt. Neutral impurities remain in the organic layer, which can be discarded.

  • Cool the combined aqueous layers in an ice bath.

  • Slowly add a base, such as 5M NaOH (aq) or solid NaHCO₃, with stirring until the pH is >10.

  • Extract the now basic aqueous solution with a fresh organic solvent (e.g., DCM, 3 x 15 volumes). The free amine product will move back into the organic layer.

  • Combine the organic layers, wash with brine (1 x 10 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.[7]

Section 4: Summary of Potential Impurities

Impurity NameStructure / FormulaΔ Mass (Da)Origin StageLikely Cause
Boc-DL-Ala-N-tBu C₁₂H₂₄N₂O₃+100.05DeprotectionIncomplete acid-mediated removal of Boc group.
Dicyclohexylurea (DCU) C₁₃H₂₄N₂O+81.95CouplingByproduct of DCC coupling agent.
DL-Alanine C₃H₇NO₂-55.08Starting MaterialUnreacted starting material from coupling stage.
Boc-DL-Alanine C₈H₁₅NO₄+44.97CouplingUnreacted starting material from coupling stage.
tert-Butylamine C₄H₁₁N-71.11CouplingUnreacted starting material from coupling stage.

Section 5: Visualizing Impurity Formation Pathways

The following diagram illustrates the primary synthetic route and the points at which common impurities branch off.

Impurity_Formation Start Boc-DL-Alanine + tert-Butylamine Coupling Coupling Reaction (e.g., with DCC) Start->Coupling Intermediate Boc-DL-Ala-N-tBu (Protected Product) Coupling->Intermediate Main Pathway Imp1 Impurity: Unreacted Starting Materials Coupling->Imp1 Incomplete Reaction Imp2 Impurity: Dicyclohexylurea (DCU) Coupling->Imp2 Byproduct Formation Deprotection Deprotection Reaction (e.g., with TFA) Intermediate->Deprotection Final Target Product: 2-Amino-N-tert-butyl-DL-propanamide Deprotection->Final Main Pathway Imp3 Impurity: Incomplete Deprotection (Boc-Protected Product) Deprotection->Imp3 Incomplete Reaction

Sources

Optimization

Technical Support Guide: Optimization of 2-Amino-N-tert-butyl-DL-propanamide Synthesis

Doc ID: TS-ALA-TBU-001 Last Updated: 2025-05-20 Department: Process Chemistry & Application Support Target Molecule: 2-Amino-N-tert-butyl-DL-propanamide (CAS: 83730-58-9) Executive Summary This guide addresses the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-ALA-TBU-001 Last Updated: 2025-05-20 Department: Process Chemistry & Application Support Target Molecule: 2-Amino-N-tert-butyl-DL-propanamide (CAS: 83730-58-9)

Executive Summary

This guide addresses the synthesis and yield optimization of 2-Amino-N-tert-butyl-DL-propanamide . While the structure appears simple, two critical physicochemical barriers frequently result in sub-optimal yields (<40%):

  • Steric Hindrance: The tert-butyl group significantly reduces the nucleophilicity of the amine, impeding standard amide coupling kinetics.[1]

  • Aqueous Solubility: The final product is a low-molecular-weight, polar amine. Standard workup protocols (e.g., EtOAc/Water extraction) often wash the product into the aqueous waste stream.

This document provides a validated "Gold Standard" protocol, a troubleshooting decision tree, and specific FAQs to overcome these barriers.

Module 1: The "Gold Standard" Synthetic Route

Rationale: Direct condensation of free DL-alanine with tert-butylamine is inefficient due to zwitterionic interference. We recommend a Boc-protection strategy utilizing the Mixed Anhydride method or HATU to overcome the steric barrier of the tert-butyl group.

The Pathway

SynthesisPathway Start DL-Alanine Step1 Protection (Boc2O / NaOH) Start->Step1 Inter1 Boc-DL-Ala-OH Step1->Inter1 Step2 Activation (IBCF / NMM) Inter1->Step2 -15°C Step3 Coupling (+ t-Butylamine) Step2->Step3 Steric Drive Inter2 Boc-DL-Ala-NH-tBu Step3->Inter2 Step4 Deprotection (HCl in Dioxane) Inter2->Step4 Final Target Product (HCl Salt) Step4->Final

Figure 1: Recommended synthetic workflow utilizing Boc-protection and Mixed Anhydride activation.

Optimized Protocol (10 mmol Scale)
Step A: Coupling (The Steric Barrier)

Reagents: Boc-DL-Ala-OH (1.0 eq), Isobutyl Chloroformate (IBCF, 1.1 eq), N-Methylmorpholine (NMM, 1.1 eq), tert-Butylamine (1.2 eq). Solvent: Anhydrous THF or DCM.

  • Activation: Dissolve Boc-DL-Ala-OH in THF. Cool to -15°C (Salt/Ice bath). Add NMM, followed dropwise by IBCF. Stir for 15 mins.

    • Critical: Temperature control is vital to prevent mixed anhydride decomposition.

  • Coupling: Add tert-butylamine dropwise. The reaction is exothermic.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Note: Due to the tert-butyl steric bulk, this reaction is slower than standard primary amine couplings.[1]

Step B: Isolation (The Solubility Trap)

The Issue: The intermediate (Boc-amide) is lipophilic, but the final deprotected product is hydrophilic.

  • Workup (Boc-Intermediate): Evaporate THF. Redissolve in EtOAc. Wash with 5% citric acid, sat. NaHCO₃, and brine. Dry (Na₂SO₄) and concentrate.[2]

    • Checkpoint: You should have a white solid/oil. If yield is low here, check the aqueous layer of the NaHCO₃ wash; the Boc-amide might be slightly soluble if the volume is too high.

Step C: Deprotection & Final Isolation

Reagents: 4M HCl in Dioxane.

  • Dissolve Boc-intermediate in minimal DCM.

  • Add 4M HCl/Dioxane (5–10 eq). Stir 1–2 hours.

  • Precipitation (Crucial Step): Do NOT use water extraction. Add excess diethyl ether to the reaction mixture. The product (HCl salt) should precipitate as a white solid.

  • Filtration: Filter the solid under inert atmosphere (hygroscopic).

Module 2: Troubleshooting & Optimization

Use this decision tree to diagnose yield loss.

Troubleshooting Problem Low Yield Observed CheckStage Where is the loss? Problem->CheckStage Coupling Step 1: Coupling (Boc-Amide formation) CheckStage->Coupling Intermediate Low Workup Step 2: Workup/Deprotection CheckStage->Workup Final Product Low TLC TLC: Starting Material Remains? Coupling->TLC Phase Is product in Aqueous Layer? Workup->Phase YesSM Incomplete Coupling TLC->YesSM Yes NoSM Decomposition/Side Rxn TLC->NoSM No Sol1 Action: Switch to HATU/HOAt Increase Rxn Time (12h+) YesSM->Sol1 Sol2 Action: Lower Activation Temp Check Anhydrous Conditions NoSM->Sol2 YesAq Solubility Issue Phase->YesAq Yes Sol3 Action: Salt out (Sat. K2CO3) Extract with n-Butanol or DCM YesAq->Sol3 Sol4 Action: Avoid Aqueous Workup Use Precip/Filtration only YesAq->Sol4

Figure 2: Diagnostic logic for identifying yield loss points in sterically hindered amide synthesis.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why is my reaction incomplete even after 24 hours?

A: This is the "Steric Wall." The tert-butyl group on the amine creates significant steric hindrance, making nucleophilic attack on the activated ester difficult.[1]

  • Fix: Switch from EDC/HOBt to HATU/DIEA or T3P (Propylphosphonic anhydride) . These reagents are kinetically superior for hindered systems [1].

  • Alternative: Use the Mixed Anhydride method (IBCF) described above, but ensure the activation step is strictly at -15°C to avoid formation of the wrong urethane product.

Q2: I lost all my product during the aqueous wash. Where did it go?

A: 2-Amino-N-tert-butylpropanamide is a small, polar amine. In its free base form, it is highly water-soluble.

  • Fix: If you must perform an extraction on the final deprotected amine, saturate the aqueous layer with NaCl or K₂CO₃ (Salting Out) and extract with DCM or n-Butanol (3x). Do not use Ethyl Acetate or Ether for the free amine extraction [2].

  • Pro-Tip: Avoid aqueous workup entirely for the final step. Deprotect with HCl/Dioxane and precipitate the salt directly with Ether.

Q3: Can I use direct coupling without Boc protection?

A: Generally, no. Reacting free DL-Alanine with tert-butylamine requires activation of the carboxylic acid. Without N-protection, the activating agent will react with the free amine of the alanine (self-polymerization/DKP formation) rather than the tert-butylamine.

Q4: My product is an oil that won't crystallize.

A: Small aliphatic amides are often "oily" due to hydrogen bonding impurities or residual solvent.

  • Fix: Triturate the oil with cold Hexane or Pentane . If it remains an oil, convert it to the HCl salt (gas HCl or HCl/Dioxane) which is almost always a stable solid.

Comparative Data: Coupling Reagents for Hindered Amines[3]

Reagent SystemRelative CostReaction Rate (t-Bu amine)Risk of RacemizationRecommendation
EDC / HOBt LowSlowLowNot Recommended
IBCF / NMM LowFastModerate*Standard Choice
HATU / DIEA HighVery FastLowBest for Difficult Cases
T3P ModerateFastVery LowGreen Alternative

*Risk is managed by strict temperature control (-15°C).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Panda, S. S., et al. (2012). Microwave-Assisted Synthesis of Sterically Hindered Peptides. The Journal of Organic Chemistry, 77(16), 7060–7067. (Discusses solubility and extraction challenges of small polar amides). [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][] Tetrahedron, 61(46), 10827-10852. [Link]

Sources

Troubleshooting

Overcoming solubility issues with "2-Amino-N-tert-butyl-DL-propanamide"

Topic: Overcoming solubility issues with "2-Amino-N-tert-butyl-DL-propanamide" Content type: Technical Support Center Guide Case Reference: SOL-83730 | Compound: 2-Amino-N-tert-butyl-DL-propanamide (H-DL-Ala-NH-tBu) CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues with "2-Amino-N-tert-butyl-DL-propanamide" Content type: Technical Support Center Guide

Case Reference: SOL-83730 | Compound: 2-Amino-N-tert-butyl-DL-propanamide (H-DL-Ala-NH-tBu) CAS: 83730-58-9 | Molecular Weight: 144.21 g/mol Support Tier: Senior Application Scientist

Executive Summary & Chemical Profile

The Core Challenge: Users frequently report precipitation or "oiling out" when attempting to dissolve 2-Amino-N-tert-butyl-DL-propanamide directly in neutral aqueous buffers (pH 7.4).

The Scientific Reality: This compound is an amino acid amide with a bulky, hydrophobic tert-butyl group.

  • Hydrophobicity: The tert-butyl moiety significantly increases lipophilicity compared to native alanine.

  • Ionization State: The

    
    -amine has a pKa of approximately 8.0–9.6  [1]. At neutral pH, a significant fraction exists as the uncharged free base, which has poor water solubility.
    
  • Physical State: As a DL-racemate, the crystal lattice energy is often lower than the pure enantiomer, leading to a low-melting solid or viscous oil that resists simple aqueous dissolution.

Solubility Matrix & Solvent Compatibility

Use this matrix to select the correct solvent system for your specific application.

Solvent SystemSolubility RatingApplication ContextTechnical Notes
0.1 M HCl (Aqueous) High (Recommended) Aqueous Assays, Stock PrepConverts free base to soluble hydrochloride salt.
DMSO High High-Concentration StocksHygroscopic; freezes at 19°C. Use for >100 mM stocks.
Ethanol (Abs.) Moderate-High Synthesis, Evaporable StocksGood for non-aqueous transfers.
PBS (pH 7.4) Low / Unstable NOT RECOMMENDED for direct solid dissolutionCauses precipitation of the free base.
Water (Neutral) Poor NOT RECOMMENDED pH ~7 is insufficient to fully protonate the amine.

Step-by-Step Dissolution Protocols

Protocol A: Acid-Assisted Dissolution (Preferred for Aqueous Assays)

Best for: Cell culture, enzymatic assays, and aqueous chromatography.

Mechanism: Protonation of the


-amine (

) creates a highly polar ionic species, overcoming the hydrophobicity of the tert-butyl group.
  • Calculate: Determine the molar amount of compound required.

  • Acidify: Add 0.95–1.0 equivalents of 0.1 M HCl (or 1 M HCl for high concentrations) directly to the solid/oil.

    • Example: For 14.4 mg (0.1 mmol) of compound, add 1.0 mL of 0.1 M HCl.

  • Vortex: Vortex vigorously for 30–60 seconds. The solution should become clear.

  • Dilute: Once fully dissolved, dilute this acidic stock into your experimental buffer (e.g., PBS).

    • Critical: Ensure your final buffer has sufficient capacity (e.g., >10 mM HEPES/Phosphate) to neutralize the small amount of acid added, or adjust pH back to 7.4 if necessary.

Protocol B: Organic Stock Method (DMSO/Ethanol)

Best for: High-throughput screening (HTS) or when acid is contraindicated.

  • Weigh: Weigh the target mass of 2-Amino-N-tert-butyl-DL-propanamide.

  • Solubilize: Add 100% DMSO (anhydrous) to achieve a concentration of 100–200 mM .

  • Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Aliquot: Store aliquots at -20°C.

  • Usage: When dosing, ensure the final DMSO concentration in your assay is <0.5% (v/v) to avoid solvent toxicity.

    • Warning: Adding the DMSO stock to aqueous buffer may cause "crashing out" if the final concentration exceeds the solubility limit of the free base (~1–5 mM typically).

Troubleshooting Workflow (Logic Map)

The following diagram illustrates the decision logic for troubleshooting solubility issues.

Solubility_Workflow Start Start: Solid/Oil Compound Target What is your target solvent? Start->Target Aqueous Aqueous Buffer (PBS/Media) Target->Aqueous Biology/Assay Organic Organic (DMSO/MeOH) Target->Organic Chemistry/Stock DirectAdd Did you add solid directly? Aqueous->DirectAdd Action_DMSO Action: Dissolve in DMSO (Max 200mM) Organic->Action_DMSO Precip Issue: Precipitation/Oiling DirectAdd->Precip Yes Action_Acid Action: Add 1.0 eq HCl (Form Salt) DirectAdd->Action_Acid No (Follow Protocol A) Precip->Action_Acid Rescue Sample Check_pH Check Final pH Action_Acid->Check_pH Success Solution Clear Action_DMSO->Success Check_pH->Success pH Adjusted

Figure 1: Decision tree for solubilizing 2-Amino-N-tert-butyl-DL-propanamide based on target application.

Frequently Asked Questions (FAQ)

Q1: I bought the "HCl salt" version, but it's still not dissolving. Why?

  • Diagnosis: Check the certificate of analysis. If it is indeed the HCl salt, it is likely hygroscopic and may have absorbed moisture, causing clumping.

  • Fix: Sonicate the solution at 30–40°C. The salt form is water-soluble; kinetic energy is often needed to break the crystal lattice of aged samples.

Q2: Can I heat the solution to dissolve it?

  • Answer: Yes, but with caution. You may heat to 40–50°C briefly.

  • Warning: Do not exceed 60°C for prolonged periods. While amides are generally stable, the tert-butyl group can undergo elimination (forming isobutylene) under extreme acidic/thermal stress, though this is rare under standard dissolution conditions [2].

Q3: Why does it precipitate when I dilute my DMSO stock into PBS?

  • Cause: You are experiencing the "solubility cliff." When DMSO (solvent) is diluted into water (anti-solvent), the compound reverts to its hydrophobic free-base form.

  • Fix: Lower your final concentration or ensure the buffer pH is slightly lower (pH 6.5–7.0) to encourage protonation of the amine. Alternatively, use Protocol A (Acid-Assisted) instead of DMSO.

Q4: Is the DL-racemate different in solubility from the L-isomer?

  • Answer: Yes. Racemates (DL) often have different crystal packing energies than pure enantiomers. While the chemical solubility (thermodynamic) is similar, the rate of dissolution (kinetic) and melting point often differ. The protocols above apply to both, but the DL form may appear as a viscous oil more often than the crystalline L-form.

References

  • CRC Handbook of Chemistry and Physics. Dissociation Constants of Organic Bases. (General reference for -amino amide pKa values, typically ~8.0-9.6).
  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of tert-butyl amides and esters).
  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 7020205, L-Valine tert.butyl amide (Structural analog reference). Retrieved from [Link]

Optimization

Technical Support Center: Stability of 2-Amino-N-tert-butyl-DL-propanamide in Aqueous Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2-Amino-N-tert-butyl-DL-propanamide and structurally similar amino acid amides in aqueous solutions. While specific literature on this exact molecule is limited, the principles outlined here are based on the fundamental chemistry of amide bonds and are applicable to a broad range of related compounds.

Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose, troubleshoot, and mitigate stability issues, ensuring the integrity and reliability of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of 2-Amino-N-tert-butyl-DL-propanamide.

Q1: What is the primary stability concern for 2-Amino-N-tert-butyl-DL-propanamide in an aqueous solution?

The principal degradation pathway for this compound in water is the hydrolysis of its amide bond.[1][2] This reaction involves the cleavage of the bond between the carbonyl group and the nitrogen atom, resulting in the formation of DL-alanine and tert-butylamine.[1]

Q2: How do pH and temperature affect the stability of the compound?

Amide hydrolysis is significantly influenced by both pH and temperature. The reaction is catalyzed by both acidic and basic conditions.[1][3] Therefore, the compound is expected to be least stable at pH extremes (e.g., pH < 3 and pH > 8) and most stable in the neutral to slightly acidic pH range (approximately pH 5-7).[4] Like most chemical reactions, the rate of hydrolysis increases with temperature. For optimal stability, solutions should be stored at low temperatures, such as 2-8°C or frozen at -20°C or below.[4][5][6]

Q3: What are the expected degradation products I should look for?

The hydrolysis of 2-Amino-N-tert-butyl-DL-propanamide will yield two primary degradation products: DL-alanine and tert-butylamine . A well-designed analytical method, such as High-Performance Liquid Chromatography (HPLC), should be able to separate and quantify the parent compound from these two degradants.[7]

Q4: Can I autoclave my solution to sterilize it?

Autoclaving involves high temperatures (typically 121°C) and is not recommended . These conditions will significantly accelerate the hydrolysis of the amide bond, leading to substantial degradation of your compound.[8] Sterile filtration is the preferred method for sterilizing solutions of this compound.

Q5: How should I prepare and store a stock solution to maximize its shelf-life?

For maximum stability, prepare stock solutions using sterile, purified water or a slightly acidic buffer (pH 5-7).[4] If the compound is difficult to dissolve, a small amount of an organic co-solvent like DMSO or acetonitrile may be used, followed by dilution with the aqueous buffer.[4][9] For long-term storage, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[4][5][6] Before use, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation and water uptake.[4][9]

Part 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific stability-related problems encountered during experiments.

Guide 1: Unexpected Loss of Parent Compound Potency

Symptom: You observe a progressive decrease in the concentration of 2-Amino-N-tert-butyl-DL-propanamide over time, as measured by an analytical technique like HPLC.

Potential Causes:

  • Amide Hydrolysis: This is the most probable cause. The rate may be accelerated by inappropriate pH or elevated storage temperature.

  • Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or certain plastics).

  • Analytical Error: Inconsistent sample preparation or instrument variability.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decreased compound potency.

Detailed Protocols:

Protocol 1: Forced Degradation (Stress Testing) Study

A forced degradation study is essential for identifying degradation pathways and confirming that your analytical method is "stability-indicating".[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][12]

  • Preparation: Prepare several identical solutions of your compound at a known concentration (e.g., 1 mg/mL) in an appropriate aqueous buffer.

  • Stress Conditions: Expose the solutions to a range of exaggerated conditions as recommended by ICH guideline Q1A(R2).[10][13]

    • Acid Hydrolysis: Add 0.1 M HCl. Store at 40-60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Store at 40-60°C.

    • Oxidation: Add 3% H₂O₂. Store at room temperature.

    • Thermal Stress: Store a solution at 60-80°C.

  • Sampling: Collect samples at various time points (e.g., 2, 8, 24, 48 hours).

  • Analysis: Analyze the stressed samples, a control sample (stored at -20°C), and a blank by HPLC.

  • Evaluation:

    • Confirm that the loss of the parent compound corresponds to the appearance of new peaks.

    • The primary degradation peaks in the acid and base-stressed samples should correspond to the retention times of alanine and tert-butylamine standards.

    • This confirms hydrolysis as the degradation pathway and validates that your HPLC method can separate the degradants from the parent compound.[14]

Guide 2: Appearance of Unknown Peaks in Chromatogram

Symptom: Your HPLC analysis shows new, unidentified peaks that were not present in the initial sample analysis.

Potential Causes:

  • Degradation Products: The new peaks are likely DL-alanine and tert-butylamine resulting from hydrolysis.

  • Contamination: Contamination from the solvent, container, or handling.

  • Secondary Degradation: If the solution was over-stressed, the primary degradants might react further to form secondary products.[10][12]

Troubleshooting & Identification Workflow:

Caption: Workflow for identifying unknown chromatographic peaks.

Detailed Protocols:

Protocol 2: Peak Identification using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown compounds.

  • Sample Prep: Prepare a sample of the degraded solution.

  • LC-MS Analysis: Run the sample on an LC-MS system using the same or a similar chromatographic method as your HPLC analysis.

  • Data Analysis:

    • Obtain the mass-to-charge ratio (m/z) for the unknown peaks.

    • Expected Masses:

      • 2-Amino-N-tert-butyl-DL-propanamide: C₇H₁₆N₂O, Molecular Weight = 144.22 g/mol . Expected [M+H]⁺ = 145.13.

      • DL-Alanine: C₃H₇NO₂, Molecular Weight = 89.09 g/mol . Expected [M+H]⁺ = 90.06.

      • tert-Butylamine: C₄H₁₁N, Molecular Weight = 73.14 g/mol . Expected [M+H]⁺ = 74.12.

    • Compare the observed masses with the expected masses to confirm the identity of the degradation products.

Part 3: Mechanistic Insights & Data Summary

Mechanism of Amide Hydrolysis

The degradation of 2-Amino-N-tert-butyl-DL-propanamide proceeds via nucleophilic acyl substitution. The mechanism varies slightly depending on the pH.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon.[2]

  • Base-Catalyzed Hydrolysis: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon as a powerful nucleophile. This pathway is generally slower for amides unless heated, as the resulting amide anion is a poor leaving group.[1][2][15]

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis (pH < 3) cluster_base Base-Catalyzed Hydrolysis (pH > 8) A1 Amide A2 Protonated Amide (Activated) A1->A2 + H+ A3 Tetrahedral Intermediate A2->A3 + H2O A4 Products: DL-Alanine + tert-Butylamine A3->A4 - H+ B1 Amide B2 Tetrahedral Intermediate B1->B2 + OH- B3 Products: Alaninate + tert-Butylamine B2->B3

Caption: Simplified pathways for acid- and base-catalyzed amide hydrolysis.

Summary of Stability-Influencing Factors

The following table summarizes key parameters and provides recommendations for maintaining the stability of your compound in aqueous solutions.

ParameterHigh-Risk ConditionRecommended ConditionRationale & Citation
pH pH < 4 or pH > 8pH 5.0 - 7.0 Amide hydrolysis is catalyzed by acid and base. Neutral to slightly acidic conditions minimize this reaction rate.[4]
Temperature > 25°C (Room Temp)≤ 4°C (short-term) -20°C to -80°C (long-term) Hydrolysis rate increases with temperature. Freezing minimizes molecular motion and reaction kinetics.[4][5][6]
Buffer Choice Reactive buffers (e.g., primary amines)Inert buffers (e.g., Phosphate, Acetate)Avoid buffers that can participate in side reactions. Use sterile buffers to prevent microbial degradation.[4]
Light Exposure Direct sunlight or UV lightStore in amber vials or protect from lightWhile amides are not typically photolabile, photostability testing is part of a thorough stability program (ICH Q1B).[12][13]
Freeze/Thaw Cycles Multiple cyclesAliquot into single-use vialsRepeated cycling can cause pH shifts in buffer salts and physical stress, potentially accelerating degradation.[4][9]

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026).
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026). Pharmaceutical Technology.
  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.).
  • ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003).
  • ICH Q1A (R2)
  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2010). ICH.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
  • Force Degradation for Pharmaceuticals: A Review. (2020). International Journal for Scientific Research & Development.
  • Amide Hydrolysis: Mechanism, Conditions and Applic
  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina.
  • Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid. (2003). PubMed.
  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.
  • Chemistry of Amides. (2023). OpenStax.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps.
  • Best Practices for Peptide Storage and Handling. (n.d.). Genosphere Biotechnologies.
  • How to prepare and store Amino acid stock solution? (2016).
  • How to test the stability of amide bond using an enzymatic assay? (2016).
  • Amino acid solution storage – please help. (2024). Reddit.
  • Handling and Storage Instruction AQUA Peptides. (n.d.). Thermo Fisher Scientific.
  • Storage and Handling Synthetic Peptides. (n.d.). AnaSpec.
  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2011). Pharmacognosy Research.
  • 2-Amino-N-tert-butyl-DL-propanamide. (n.d.).
  • Synthesis and analysis of amides. (n.d.).
  • (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2025).
  • 2-Amino-N-tert-butyl-DL-propanamide. (n.d.). BLDpharm.
  • 2-Amino-N-(tert-butyl)propanamide hydrochloride. (n.d.). BLDpharm.
  • 2-Amino-N-(tert-butyl)
  • 2-amino-N-butylpentanamide. (n.d.). PubChem.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-N-tert-butyl-DL-propanamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Amino-N-tert-butyl-DL-propanamide. It is structured to address co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Amino-N-tert-butyl-DL-propanamide. It is structured to address common challenges and frequently asked questions, offering both theoretical explanations and practical, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for 2-Amino-N-tert-butyl-DL-propanamide.

Q1: What is the most common and scalable synthetic route for 2-Amino-N-tert-butyl-DL-propanamide?

The most established and scalable approach is a three-step synthesis starting from DL-alanine. This method provides good control over each transformation, which is critical for ensuring purity and yield during scale-up.

The general workflow is as follows:

  • N-Protection: The amino group of DL-alanine is protected, most commonly with a tert-butyloxycarbonyl (Boc) group. This prevents self-reaction and the formation of diketopiperazines or oligomers.

  • Amide Coupling: The resulting N-Boc-DL-alanine is coupled with tert-butylamine. This is the key bond-forming step and often requires an activating agent to facilitate the reaction with the sterically hindered tert-butylamine.

  • N-Deprotection: The Boc group is removed under acidic conditions to yield the final product, typically as a salt (e.g., hydrochloride or trifluoroacetate), which can then be neutralized.[1]

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A DL-Alanine C N-Boc-DL-Alanine A->C Base, Solvent B Boc-Anhydride (Boc)₂O E N-Boc-DL-alanine- N-tert-butylamide C->E Coupling Agent D tert-Butylamine G 2-Amino-N-tert-butyl- DL-propanamide E->G Scavenger (optional) F Strong Acid (TFA or HCl)

Caption: General 3-step synthesis workflow.

Q2: Why is protecting the amino group of DL-alanine essential?

Unprotected amino acids are zwitterionic and can react with themselves. The primary challenges that N-protection mitigates are:

  • Self-Condensation: The amino group of one alanine molecule can react with the carboxylic acid of another, leading to the formation of dipeptides, oligomers, or polymers.

  • Diketopiperazine Formation: On a larger scale, especially with heating, intramolecular cyclization of dipeptides can occur, forming stable six-membered diketopiperazine rings, which is a common and often difficult-to-remove impurity.

  • Reactivity Control: Protection ensures that the carboxylic acid is the only group available to react with tert-butylamine during the coupling step, preventing unwanted side reactions and improving yield.[2]

Q3: What are the primary advantages and disadvantages of using the Boc protecting group in this synthesis?

The tert-butyloxycarbonyl (Boc) group is widely used in peptide synthesis for several reasons.[]

AdvantagesDisadvantages
Stability: Stable to a wide range of nucleophilic and basic conditions, allowing for flexibility in the coupling step.[]Harsh Removal: Requires strong acidic conditions for removal (e.g., Trifluoroacetic Acid (TFA) or HCl).[1][4]
Crystallinity: Boc-protected amino acids are often crystalline solids, which are easier to handle and purify than oils.[][5]Side Reactions: The tert-butyl cation generated during deprotection can cause side reactions, such as alkylation of the product.[1][4]
Well-Documented: Extensive literature and established protocols are available for both its introduction and removal.[6][7]Atom Economy: The protecting group itself has a significant molecular weight, which is inefficient from an atom economy perspective.

Q4: Are there alternative, "greener" approaches to direct amidation that avoid protecting groups?

Yes, the field of direct catalytic amidation is an active area of research aimed at improving the environmental footprint of amide bond formation. These methods seek to directly couple a carboxylic acid and an amine, often at elevated temperatures with a catalyst to remove the water formed.

  • Boron-Based Catalysts: Boron Lewis acids, such as B(OCH₂CF₃)₃, have been shown to facilitate the direct amidation of unprotected amino acids.[2]

  • Challenges: These methods can face challenges with substrate scope, racemization, and the need for high temperatures.[8][9] For a scale-up process, the reliability and robustness of the protecting group strategy often outweigh the potential benefits of these newer, less-established methods.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis.

Problem 1: Low yield or incomplete reaction during the N-Boc protection of DL-alanine.

  • Probable Cause 1: Inadequate Base or pH Control. The reaction of di-tert-butyl dicarbonate (Boc₂O) with the amino acid requires a basic pH to deprotonate the ammonium group of the zwitterionic alanine, freeing the amine nucleophile.[10] If the pH is too low, the reaction will be sluggish or incomplete.

    • Solution: Use a suitable base like sodium hydroxide or sodium bicarbonate in an aqueous/organic solvent mixture (e.g., THF/water or dioxane/water).[] Monitor the pH during the addition of Boc₂O and add more base as needed to maintain a pH between 9-10.

  • Probable Cause 2: Hydrolysis of Boc₂O. Boc₂O is sensitive to water and can hydrolyze, especially if the reaction is run for an extended period at a non-optimal pH.

    • Solution: Ensure the reaction is not unnecessarily prolonged. Once the starting material is consumed (as monitored by TLC), proceed with the workup. Add the Boc₂O portion-wise or as a solution in a compatible organic solvent to control the reaction rate.[10]

Problem 2: The amide coupling of N-Boc-DL-alanine and tert-butylamine is slow or stalls.

  • Probable Cause 1: Steric Hindrance. Tert-butylamine is a bulky, sterically hindered amine. This significantly slows its nucleophilic attack on the activated carboxylic acid.[11] Standard coupling conditions may be insufficient.

    • Solution A (Stronger Coupling Agents): Use a more potent coupling reagent designed for hindered couplings. While common reagents like DCC/DMAP may work, consider alternatives like HATU or HBTU, which are known to be effective for forming sterically demanding amide bonds.

    • Solution B (Acid Chloride Intermediate): A more robust method involves converting N-Boc-DL-alanine to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acid chloride will then react more readily with tert-butylamine, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

  • Probable Cause 2: Poor Choice of Solvent. The solubility of the starting materials and intermediates is crucial.

    • Solution: Use a dry, aprotic solvent such as Dichloromethane (DCM), Acetonitrile, or Tetrahydrofuran (THF). Ensure all reagents and glassware are thoroughly dried, as water can quench the activated intermediate.

Problem 3: Formation of significant side products during the final Boc-deprotection step.

  • Probable Cause: Alkylation by the tert-Butyl Cation. The mechanism of acid-catalyzed Boc deprotection generates a relatively stable tert-butyl cation (t-Bu⁺).[1] This cation is an electrophile and can alkylate the newly liberated primary amine of the product, leading to an N-tert-butylated impurity. This is a common issue in scale-up where concentrations are higher.[4]

    • Solution: Use of Scavengers. Add a "scavenger" to the reaction mixture to trap the t-Bu⁺ cation. Common and effective scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[1][] These molecules are more nucleophilic than the product's amine and will be preferentially alkylated. Typically, 5-10% (v/v) of a scavenger is sufficient.

Deprotection_Troubleshooting Start Boc-Deprotection Step CheckPurity Impurity Detected by LC-MS (Mass = Product + 56)? Start->CheckPurity SideReaction Probable Cause: N-tert-butylation by t-Bu⁺ cation CheckPurity->SideReaction  Yes NoImpurity Proceed with Workup CheckPurity->NoImpurity No   Solution Solution: Add a Scavenger SideReaction->Solution ScavengerList Recommended Scavengers: - Triisopropylsilane (TIS) - Anisole - Thioanisole Solution->ScavengerList End Pure Product Solution->End NoImpurity->End

Caption: Decision tree for troubleshooting deprotection.

Problem 4: Difficulty in purifying the final 2-Amino-N-tert-butyl-DL-propanamide product.

  • Probable Cause 1: Product is a highly polar, water-soluble oil. The free base of the product can be difficult to handle and purify via standard silica gel chromatography due to its high polarity, which can cause streaking on the column.

    • Solution A (Salt Crystallization): The most effective purification method, especially at scale, is to isolate the product as a salt. After deprotection with HCl in a solvent like methanol or dioxane, the hydrochloride salt often precipitates or can be crystallized.[12] This process is highly effective at removing non-basic organic impurities. The salt can be washed with a non-polar solvent like ether or ethyl acetate to remove residual scavengers or other impurities.

    • Solution B (Acid/Base Extraction): If the product is in an organic solvent, perform an aqueous extraction with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be washed with an organic solvent, basified (e.g., with NaOH), and the free amine product re-extracted into an organic solvent like DCM.[13]

  • Probable Cause 2: Emulsion formation during workup. The amphiphilic nature of the product can lead to emulsions during liquid-liquid extractions.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. This helps to break up emulsions by "salting out" the organic components. Centrifugation can also be effective on a lab scale.

Section 3: Key Experimental Protocols

Protocol 1: N-Boc Protection of DL-Alanine

  • Suspend DL-alanine (1.0 equiv.) in a 1:1 mixture of water and tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydroxide (1.5 equiv.) as a solution in water, ensuring the alanine dissolves completely.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.3 equiv.) dissolved in a minimal amount of THF dropwise to the stirred solution at 0 °C.[10]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Wash the remaining aqueous solution with a non-polar solvent like petroleum ether to remove unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 4M HCl solution.

  • Extract the product, N-Boc-DL-alanine, into ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, which is typically a white solid or colorless oil that solidifies.[10]

Protocol 2: Amide Coupling (via Acid Chloride)

  • Dissolve N-Boc-DL-alanine (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add oxalyl chloride (1.2 equiv.) dropwise. Add one drop of anhydrous DMF as a catalyst.

  • Stir the reaction at 0 °C for 30 minutes, then at room temperature for 1-2 hours. The reaction is complete when gas evolution ceases.

  • In a separate flask, dissolve tert-butylamine (1.5 equiv.) and triethylamine (2.0 equiv.) in anhydrous DCM and cool to 0 °C.

  • Slowly add the freshly prepared N-Boc-DL-alanyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude N-Boc-DL-alanine-N-tert-butylamide. Purify by column chromatography if necessary.

Protocol 3: Acid-Mediated Boc Deprotection

  • Dissolve the crude N-Boc-DL-alanine-N-tert-butylamide (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol, ethyl acetate, or DCM.

  • Add a scavenger, such as anisole (5% v/v), to the solution.[1]

  • Cool the solution to 0 °C.

  • Add a solution of HCl in a compatible solvent (e.g., 4M HCl in 1,4-dioxane or a saturated solution of HCl gas in methanol) dropwise.[1] Alternatively, use a 1:1 mixture of DCM and trifluoroacetic acid (TFA).[14]

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure. If a crystalline hydrochloride salt forms, it can be filtered and washed with cold diethyl ether.

  • To obtain the free amine, dissolve the crude salt in water, basify to pH >12 with 2M NaOH, and extract the product into DCM. Dry the organic extracts and concentrate to yield 2-Amino-N-tert-butyl-DL-propanamide.

References

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.
  • Alternative mild deprotection methods for BOC-L-Alanine benzyl ester. Benchchem.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Scholars Research Library. Der Pharma Chemica.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. University of Kentucky Chemistry Faculty Publications.
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC.
  • Process for the purification of an aminoalcohol. Google Patents.
  • Direct amidation of unprotected amino acids using B(OCH2CF3)3. The Sheppard Group.
  • Nature Catalysis published the forward-looking article on catalytic direct amidation by Prof. Xiao Wang's group. Nanjing University School of Chemistry and Chemical Engineering.
  • N-(tert-Butoxycarbonyl)-L-alanine synthesis. ChemicalBook.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
  • N-(tert-Butoxycarbonyl)-L-alanine | CAS#:15761-38-3. Chemsrc.
  • BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences Amino Acid.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Semantic Scholar.
  • Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed.

Sources

Optimization

"2-Amino-N-tert-butyl-DL-propanamide" degradation product analysis

Topic: Analytical Strategy & Degradation Profiling Ticket ID: #REQ-83730-58-9 Status: Open Assigned Specialist: Senior Application Scientist[1] Welcome to the Technical Support Portal You are likely accessing this guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Strategy & Degradation Profiling Ticket ID: #REQ-83730-58-9 Status: Open Assigned Specialist: Senior Application Scientist[1]

Welcome to the Technical Support Portal

You are likely accessing this guide because you are encountering difficulties detecting 2-Amino-N-tert-butyl-DL-propanamide (CAS: 83730-58-9) or are confused by its unexpected stability profile.

This molecule is chemically distinct from standard peptide intermediates due to the steric bulk of the tert-butyl group and its lack of a UV chromophore . This guide addresses the three most common support tickets we receive:

  • "I can't see my peak." (Detection Issues)

  • "My sample won't degrade." (Stability Profile)

  • "I'm seeing the wrong mass." (Degradation Pathway Confusion)

Module 1: The "Invisible Peak" (Detection Strategy)

The Problem: Users often attempt to analyze this molecule using standard peptide protocols (UV 254 nm or 280 nm) and observe a flat baseline. The Cause: This molecule is an aliphatic amino acid amide. It lacks conjugated


-systems (aromatic rings) required for UV absorption.[1]
The Solution:  You must switch to low-wavelength UV, derivatization, or alternative detectors.
Troubleshooting Workflow

DetectionStrategy Start Select Detector UV UV/Vis (Standard) Start->UV Equipment Limit MS LC-MS (Preferred) Start->MS High Sensitivity CAD CAD/ELSD Start->CAD Universal Deriv Derivatization UV->Deriv Required SIM Mode SIM Mode MS->SIM Mode m/z 145.1 OPA/FMOC OPA/FMOC Deriv->OPA/FMOC Reagents

Figure 1: Decision tree for selecting the appropriate detection method based on available instrumentation.[1]

Recommended Protocols
MethodProtocol DetailsPros/Cons
Low-UV (205-210 nm) Mobile Phase: Phosphate buffer (pH 2.[1]5) / Acetonitrile.Column: C18 (End-capped) or HILIC.Note: Use high-purity solvents to minimize background noise.[1]Pros: No extra steps.Cons: Low sensitivity; susceptible to solvent interference.
Pre-column Derivatization Reagent: OPA (o-Phthalaldehyde) or FMOC-Cl.Reaction: Reacts with primary amine (N-terminus).Detection: UV 340 nm or Fluorescence (Ex: 340, Em: 450).[1]Pros: High sensitivity (femtomole level).Cons: Destructive; requires precise timing.[1]
LC-MS/MS Ionization: ESI Positive Mode.Parent Ion:

Da.Fragment: 89 Da (Loss of t-butyl group).[1]
Pros: Specificity; identifies degradants.Cons: Requires MS instrumentation.

Module 2: Degradation Pathways (Why it won't hydrolyze)

The Problem: "I boiled the sample in 1N HCl for 1 hour and saw < 5% degradation." The Science: The tert-butyl group on the amide nitrogen provides immense steric hindrance, protecting the carbonyl carbon from nucleophilic attack (water). Unlike primary amides, this molecule is exceptionally stable against standard hydrolysis.

However, under extreme acidic conditions , a competing pathway called N-Alkyl Heterolysis can occur, leading to unexpected products.[1]

Degradation Mechanism Diagram

Degradation Parent Parent Molecule (MW 144.2) Hydrolysis Pathway A: Amide Hydrolysis (Standard) Parent->Hydrolysis Strong Base / Enzyme Heterolysis Pathway B: N-Alkyl Heterolysis (Acid Catalyzed) Parent->Heterolysis Strong Acid (H+) Prod_A1 Alanine (MW 89.1) Hydrolysis->Prod_A1 Prod_A2 tert-Butylamine (MW 73.1) Hydrolysis->Prod_A2 Prod_B1 Alaninamide (MW 88.1) Heterolysis->Prod_B1 Prod_B2 Isobutylene / t-Butyl Cation Heterolysis->Prod_B2

Figure 2: Divergent degradation pathways.[1] Note that Pathway B (Heterolysis) yields Alaninamide (MW 88), which is easily confused with Alanine (MW 89) in low-resolution MS.[1]

Critical Analysis: The "Mass Confusion"

If you stress the molecule in acid and see a peak at MW ~88 Da , it is likely Alaninamide (formed by cleaving the t-butyl group), not Alanine.

  • Alanine (Hydrolysis product): MW 89.09[1]

  • Alaninamide (Heterolysis product): MW 88.11[1]

  • Differentiation: High-Resolution MS (HRMS) or retention time comparison with authentic standards is required.

Module 3: Chiral Analysis (The DL Mixture)

The Problem: "I see a split peak or shoulder in my chromatogram." The Cause: The "DL" in the name indicates a racemic mixture (50:50 Enantiomers). Standard C18 columns cannot separate these. The Solution: If enantiomeric purity is a Critical Quality Attribute (CQA), you must use Chiral HPLC.

Recommended Chiral Protocol:

  • Column: Crown ether-based (e.g., CROWNPAK CR(+)) or Zwitterionic chiral stationary phases (e.g., CHIRALPAK ZWIX).[1]

  • Mobile Phase: Aqueous Perchloric acid (pH 1.5 - 2.[1]0) for Crownpak (operates on ammonium ion recognition).[1]

  • Temperature: Lower temperatures (10-15°C) often improve resolution (

    
    ) for small amino-amides.[1]
    

Frequently Asked Questions (FAQs)

Q1: Is this molecule susceptible to oxidative degradation? A: Yes. The primary amine at the N-terminus is susceptible to N-oxidation, especially in the presence of peroxides (common in aged PEG or Tween excipients). Look for a degradation product at [M+16] (MW ~160 Da).

Q2: Why is the retention time so early on my C18 column? A: The molecule is highly polar and basic. On a standard C18 column at neutral pH, it will elute in the void volume.

  • Fix: Use an Ion-Pairing Reagent (e.g., 0.1% TFA or Heptafluorobutyric acid) to increase retention, or switch to a HILIC column (Amide or Silica phase) using an Acetonitrile/Ammonium Formate gradient.[1]

Q3: Can I use UV detection at 254 nm if I increase concentration? A: We strongly advise against this. While the carbonyl bond has a weak absorbance band, detecting it at 254 nm requires concentrations that will likely overload your column, leading to poor peak shape and carryover. Use 210 nm or derivatization.

References

  • Mechanism of Amide Hydrolysis: "Acid-catalysed N–alkyl heterolysis of tertiary pyridinecarboxamides and benzamides." RSC Advances.

  • Derivatization Protocols: "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Thermo Fisher Scientific Application Notes.

  • Chiral Separation of Amino Acids: "Detection of Amino Acids Using HPLC with CD Detection." JASCO Applications.

  • Forced Degradation Guidelines: "Forced Degradation Studies for Biopharmaceuticals." Pharmaceutical Technology.[2]

  • General Stability Data: "A mild alkaline hydrolysis of N- and N,N-substituted amides."[1] Arkivoc.

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to the Structural Confirmation of 2-Amino-N-tert-butyl-DL-propanamide: An X-ray Crystallography-Centric Comparative Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive technical comparison for the structural confirmation of 2-Amino-N-tert-butyl-DL-propanamide....

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical comparison for the structural confirmation of 2-Amino-N-tert-butyl-DL-propanamide. While a definitive crystal structure for this specific molecule is not publicly available, this document establishes a robust framework for its crystallographic analysis. By drawing upon data from structurally analogous compounds and juxtaposing X-ray crystallography with orthogonal analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we present a holistic and self-validating approach to structural elucidation. This guide is designed to offer field-proven insights and explain the causality behind experimental choices, ensuring scientific integrity and trustworthiness in your research endeavors.

Introduction: The Imperative for Unambiguous Structural Confirmation

In the realm of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates physicochemical properties, biological activity, and ultimately, the safety and efficacy of a compound. 2-Amino-N-tert-butyl-DL-propanamide (CAS No: 83730-58-9), a chiral amide derivative of alanine, presents a compelling case for rigorous structural analysis.[1] Its constituent parts—a chiral amino acid core, a flexible propanamide linkage, and a sterically demanding tert-butyl group—contribute to a conformational landscape that can only be definitively mapped by high-resolution analytical techniques.

X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline solid.[2] It provides unambiguous proof of atomic connectivity, stereochemistry, and intermolecular interactions. However, a successful crystallographic experiment is not guaranteed. Therefore, a multi-faceted approach, integrating spectroscopic and spectrometric data, is not only prudent but essential for a comprehensive and irrefutable structural assignment.

This guide will navigate the hypothetical crystallographic workflow for 2-Amino-N-tert-butyl-DL-propanamide, benchmark it against alternative methods, and provide the rationale behind each experimental step.

X-ray Crystallography: The Definitive, yet Conditional, Arbiter of Structure

The power of X-ray crystallography lies in its ability to generate a precise three-dimensional electron density map of a molecule, from which atomic positions can be determined with exceptional accuracy.[2] For a molecule like 2-Amino-N-tert-butyl-DL-propanamide, a successful crystal structure would definitively resolve the conformation of the tert-butyl group relative to the amino acid backbone and elucidate the hydrogen bonding networks within the crystal lattice.

The Crystallization Imperative: A Game of Patience and Precision

The primary prerequisite for X-ray diffraction analysis is a well-ordered, single crystal of sufficient size and quality.[2] Given that pure amino acids often exist as crystalline solids due to the formation of zwitterionic lattices, there is a reasonable expectation that 2-Amino-N-tert-butyl-DL-propanamide can be crystallized.[3]

Experimental Protocol: Crystal Growth of 2-Amino-N-tert-butyl-DL-propanamide

  • Purification: Begin with highly purified 2-Amino-N-tert-butyl-DL-propanamide (>99%). Impurities can inhibit crystal nucleation and growth.

  • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and binary mixtures) to determine optimal solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated solution of the compound in a chosen solvent and allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the concentrated sample solution is allowed to equilibrate with a larger reservoir of a precipitant solution. This gradual change in concentration can promote crystal growth. .

  • Optimization: Vary parameters such as temperature, pH (for aqueous solutions), and the concentration of the compound and precipitant to optimize crystal size and quality.

Data Collection and Structure Refinement: From Diffraction to Definition

Once suitable crystals are obtained, they are mounted and exposed to a collimated beam of X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and the intensities of the reflections. This information is then used to solve the phase problem and generate an electron density map, which is subsequently interpreted to build and refine the molecular model.

Diagram: X-ray Crystallography Workflow

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Purification High Purity Sample Screening Solvent & Condition Screening Purification->Screening Growth Single Crystal Formation Screening->Growth Mounting Crystal Mounting Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Integration Data Integration & Scaling Diffraction->Integration Phasing Phase Determination Integration->Phasing Model Model Building Phasing->Model Refinement Structure Refinement Model->Refinement Validation Validation Refinement->Validation

Caption: A simplified workflow for single-crystal X-ray crystallography.

Comparative Analysis: Orthogonal Techniques for Validating Structure

While X-ray crystallography provides the ultimate structural proof, its reliance on crystalline material necessitates the use of complementary techniques that can analyze the compound in solution or the solid state without the need for single crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Solution State

NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution.[4] For 2-Amino-N-tert-butyl-DL-propanamide, a combination of 1H, 13C, and 2D NMR experiments would provide a wealth of information.

Key Insights from NMR:

  • ¹H NMR: Would confirm the presence and connectivity of all protons, including the characteristic singlet of the tert-butyl group and the multiplets of the propanamide backbone. The chemical shift of the amide proton can provide information about hydrogen bonding.

  • ¹³C NMR: Would identify all unique carbon environments, including the quaternary carbon of the tert-butyl group and the carbonyl carbon of the amide.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the covalent structure of the molecule.

  • NOESY: Can provide information about through-space interactions, offering insights into the preferred solution-state conformation. The observation of NOEs between the tert-butyl protons and protons on the amino acid backbone would be particularly informative.[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-N-tert-butyl-DL-propanamide

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
tert-Butyl Protons~1.3 (singlet, 9H)~28Characteristic chemical shift for a tert-butyl group attached to a nitrogen.
tert-Butyl Quaternary Carbon-~50Typical chemical shift for a quaternary carbon in a tert-butyl group.
α-Proton~3.5 (quartet, 1H)~50Influenced by the adjacent amino and carbonyl groups.
Methyl Protons (Alanine)~1.2 (doublet, 3H)~18Coupled to the α-proton.
Amide Proton~7.5 (broad singlet, 1H)-Chemical shift is solvent and concentration-dependent.
Carbonyl Carbon-~175Characteristic chemical shift for an amide carbonyl.

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS): The Final Word on Molecular Weight

Mass spectrometry provides a highly accurate determination of the molecular weight of a compound, thereby confirming its elemental composition.

Experimental Protocol: ESI-MS of 2-Amino-N-tert-butyl-DL-propanamide

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

  • Data Acquisition: Infuse the sample into the electrospray ionization (ESI) source of a high-resolution mass spectrometer. Acquire the spectrum in positive ion mode.

  • Data Analysis: The expected [M+H]⁺ ion for C₇H₁₆N₂O would be observed at m/z 145.1335. High-resolution MS can confirm this to within a few parts per million, providing strong evidence for the molecular formula.

Diagram: The Logic of Structural Elucidation

structural_elucidation cluster_techniques Analytical Techniques cluster_information Structural Information Compound 2-Amino-N-tert-butyl- DL-propanamide Xray X-ray Crystallography Compound->Xray NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Structure_3D 3D Structure & Stereochemistry Xray->Structure_3D Connectivity Covalent Connectivity & Solution Conformation NMR->Connectivity Formula Molecular Formula MS->Formula Structure_3D->Connectivity Connectivity->Formula

Caption: The complementary nature of analytical techniques in structural elucidation.

Conclusion: A Self-Validating System for Structural Confirmation

The definitive structural confirmation of 2-Amino-N-tert-butyl-DL-propanamide, as with any novel compound, relies on a self-validating system of analytical techniques. While X-ray crystallography offers the tantalizing prospect of an unambiguous three-dimensional structure, its success is not a given. Therefore, a robust analytical package that includes high-resolution mass spectrometry to confirm the molecular formula and a comprehensive suite of NMR experiments to establish the covalent framework and solution-state conformation is indispensable.

In the absence of a crystal structure, the combined data from NMR and MS would provide a very high degree of confidence in the assigned structure. However, only X-ray crystallography can provide the definitive proof of the solid-state conformation and the intricate details of intermolecular interactions that govern the properties of the material. This guide has provided the conceptual and practical framework for embarking on such a comprehensive structural elucidation campaign.

References

  • Dodson, E. J. (2001). Review: X-ray crystallography. Br Med Bull, 59, 133-146.
  • Fiveable. (2025, August 15). Tert-Butyl Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Ishida, T., In, Y., & Doi, M. (2000). Structural studies of C-amidated amino acids and peptides: crystal structures of Z-Gly-Phe-NH2, Tyr-Lys-NH2, and Asp-Phe-NH2. Journal of the American Chemical Society, 122(10), 2275-2283.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(1), 25-39.
  • Otting, G. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Biochemistry, 56(49), 6371-6373.
  • Pharmaffiliates. (n.d.). 83730-58-9| Chemical Name : 2-Amino-N-tert-butyl-DL-propanamide. Retrieved from [Link]

  • Petrova, V., & Kolev, T. (2010). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino acids, 38(1), 41-52.
  • PubChem. (n.d.). n-Tert-butylpropanamide. Retrieved from [Link]

  • Medify. (n.d.). Amino acids, amides and chirality (6.2.2) — OCR A Level Chemistry Study Notes. Retrieved from [Link]

Sources

Validation

Steric Control in Peptidomimetics: The 2-Amino-N-tert-butyl-DL-propanamide Scaffold

Topic: "2-Amino-N-tert-butyl-DL-propanamide" Structure-Activity Relationship Studies Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Bu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Amino-N-tert-butyl-DL-propanamide" Structure-Activity Relationship Studies Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Bulky Amide" Advantage

In the optimization of peptide-based therapeutics and small molecule inhibitors, the "amide cap" is a critical determinant of metabolic stability and membrane permeability. 2-Amino-N-tert-butyl-DL-propanamide (often abbreviated as H-Ala-NH-tBu) represents a pivotal structural motif where the steric bulk of the tert-butyl group is leveraged to shield the amide bond from proteolytic cleavage and prevent oxidative N-dealkylation.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, contrasting it with less hindered alternatives (N-methyl, Primary Amides) to demonstrate its utility in extending half-life (


) and improving oral bioavailability (

).

Chemical Profile & Structural Logic

The molecule consists of an alanine backbone amidated with a tert-butylamine. This specific arrangement introduces significant steric occlusion around the amide nitrogen.

PropertyValue / DescriptionImpact on Drug Design
CAS Number 83730-58-9Unique Identifier for sourcing.
Formula

Low Molecular Weight (MW 144.21), ideal for Fragment-Based Drug Design (FBDD).
Steric Parameter (

)
-1.54 (tert-butyl) vs 0.00 (H)High steric bulk restricts rotation, locking bioactive conformations.
Lipophilicity Increased LogP vs -NH2Enhances passive diffusion across the Blood-Brain Barrier (BBB).
Chirality DL (Racemic)Often used in early screening; Enantiopure (L- or D-) forms are resolved for final leads.

Comparative Performance Guide: Substituent Effects

The following comparison illustrates why the N-tert-butyl motif is superior in specific medicinal chemistry contexts, particularly for preventing metabolic "hot spots."

Comparison: Metabolic Stability & Permeability
FeatureN-tert-butyl (Subject) N-Methyl (Alternative A) Primary Amide (Alternative B)
Metabolic Fate Highly Stable. Steric bulk prevents access by P450s and amidases.Labile. Prone to rapid N-demethylation (CYP mediated).Labile. Rapid hydrolysis by peptidases; poor permeability.
Permeability (

)
High. Lipophilic shielding of H-bond donor.Medium. Low. High polar surface area (PSA).
Conformational Bias Restricted. Favors specific

angles (turn induction).
Flexible. Free rotation.Flexible.
Toxicity Risk Low (Stable amide).Potential formaldehyde generation upon demethylation.Low.
Supporting Experimental Evidence
  • Case Study (CCR2 Antagonists): In the optimization of BMS-753426, replacing a dialkylamine with an N-tert-butyl amide eliminated N-dealkylation issues, significantly improving in vivo exposure compared to the N-methyl analog [1].[1]

  • Case Study (Glutaminase Inhibitors): tert-butyl amide derivatives maintained potency (

    
    ) while offering superior metabolic stability profiles compared to primary amides [2].
    

Mechanistic SAR Visualization

The tert-butyl group functions through two primary mechanisms: Steric Shielding (blocking enzymatic attack) and Lipophilic Masking (improving transport).

DOT Diagram 1: Metabolic Fate Comparison

MetabolicFate cluster_0 Alternative A: N-Methyl Analog cluster_1 Subject: N-tert-butyl Scaffold NodeA N-Methyl Amide (R-CONH-CH3) CYP CYP450 (Oxidation) NodeA->CYP Accessible Intermed Carbinolamine Intermediate CYP->Intermed Breakdown Loss of Activity (+ Formaldehyde) Intermed->Breakdown Spontaneous NodeB 2-Amino-N-tert-butyl-propanamide (R-CONH-tBu) CYP_Block CYP450 (Steric Block) NodeB->CYP_Block Steric Shielding Stable Intact Drug (High Exposure) CYP_Block->Stable No Reaction

Figure 1: Mechanistic comparison showing how the tert-butyl group prevents the N-dealkylation pathway common to N-methyl analogs.

Experimental Protocols

To validate the SAR of 2-Amino-N-tert-butyl-DL-propanamide derivatives, the following protocols establish synthesis and stability testing.

Protocol A: Synthesis of N-tert-butyl Amides (Coupling)

Objective: Efficiently couple Boc-Ala-OH with tert-butylamine without racemization.

  • Reagents: Boc-DL-Alanine (1.0 eq), tert-Butylamine (1.2 eq), HATU (1.1 eq), DIPEA (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve Boc-DL-Alanine in DMF at 0°C.

    • Add DIPEA and HATU; stir for 15 min to activate ester.

    • Add tert-Butylamine dropwise.

    • Stir at Room Temp (RT) for 12 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat.

      
      , and brine.
      
    • Deprotection: Treat crude with TFA/DCM (1:1) for 1 hour to yield 2-Amino-N-tert-butyl-DL-propanamide (TFA salt).

  • Validation:

    
     NMR should show a singlet at ~1.3 ppm (9H) for the tert-butyl group.
    
Protocol B: Microsomal Stability Assay

Objective: Quantify intrinsic clearance (


) relative to controls.
  • System: Rat/Human Liver Microsomes (RLM/HLM) at 0.5 mg/mL protein.

  • Substrate: 1

    
     test compound (2-Amino-N-tert-butyl-DL-propanamide derivative).
    
  • Cofactor: NADPH regenerating system.

  • Workflow:

    • Pre-incubate microsomes + substrate at 37°C for 5 min.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS. Plot ln(concentration) vs. time to determine

    
    .
    
    • Calculation:

      
      .
      

Synthesis Pathway Visualization

This diagram outlines the standard route to access the scaffold for SAR libraries.

DOT Diagram 2: Synthesis Workflow

Synthesis Start Boc-DL-Alanine Coupling Coupling (HATU/DIPEA) Start->Coupling Amine tert-Butylamine Amine->Coupling Intermed Boc-Ala-NH-tBu Coupling->Intermed Deprotect Deprotection (TFA/DCM) Intermed->Deprotect Final 2-Amino-N-tert-butyl- DL-propanamide Deprotect->Final

Figure 2: Synthetic route for generating the 2-Amino-N-tert-butyl-DL-propanamide scaffold.

Expert Insights & Best Practices

  • Chiral Resolution: While the DL (racemic) form is useful for initial solubility and stability checks, biological activity is often stereospecific. For high-affinity binding, synthesize the L-isomer (from Boc-L-Ala-OH) and D-isomer separately to determine the eutomer.

  • Solubility Warning: The tert-butyl group significantly increases lipophilicity (

    
    ). If aqueous solubility becomes an issue during formulation, consider introducing polar groups on the side chain (e.g., Serine analog instead of Alanine) or using a salt form (Hydrochloride or Tosylate).
    
  • Steric Clash: In extremely tight binding pockets, the bulky tert-butyl group may prevent binding. Always pair SAR studies with a "Steric Ladder" (Methyl -> Ethyl -> Isopropyl -> tert-Butyl) to map the pocket volume.

References

  • BMS-753426 Discovery Team. (2010). Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2.[1] Journal of Medicinal Chemistry.

  • Glutaminase Inhibitor Study. (2011). Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. PMC.

  • Anandamide SAR. (1997).[2] Structural Requirements for Binding of Anandamide-Type Compounds to the Brain Cannabinoid Receptor. Journal of Medicinal Chemistry.

  • Chemical Identity. (2024). 2-Amino-N-tert-butyl-DL-propanamide (CAS 83730-58-9) Product Entry. AK Scientific / BLD Pharm.

Sources

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